ZT55
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-(1-hydroxyindol-3-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O3/c1-22-16-9-5-3-7-14(16)18-17(20)10-12-11-19(21)15-8-4-2-6-13(12)15/h2-9,11,21H,10H2,1H3,(H,18,20) |
InChI Key |
BXYUEIJHUBBZIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CN(C3=CC=CC=C32)O |
Origin of Product |
United States |
Foundational & Exploratory
ZT55: A Deep Dive into its Mechanism of Action in JAK2V617F Positive Cells
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ZT55, a novel and highly selective tyrosine kinase inhibitor, in cells harboring the JAK2V617F mutation. This mutation is a key driver in myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. This compound has demonstrated significant therapeutic potential by targeting the constitutively active JAK2-STAT signaling pathway, leading to cell cycle arrest and apoptosis in malignant cells. This document collates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.
Core Mechanism of Action: Selective Inhibition of JAK2V617F
This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), with a particularly high affinity for the V617F mutant form of the enzyme. The JAK2V617F mutation leads to constitutive activation of the JAK2 kinase, driving uncontrolled cell proliferation and survival.[1] this compound competitively binds to the ATP-binding pocket of JAK2, preventing its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency and selectivity of this compound have been quantified through in vitro kinase assays and cell-based proliferation assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (μM) | Selectivity vs. JAK2 |
| JAK1 | >10 | >322-fold |
| JAK2 | 0.031 | - |
| JAK3 | >10 | >322-fold |
Data sourced from in vitro kinase assays.[1]
Table 2: Anti-proliferative Activity of this compound in a JAK2V617F Positive Cell Line
| Cell Line | Genotype | IC50 (μM) |
| HEL | JAK2V617F | 18.05 |
Data from a 48-hour cell proliferation assay.[1]
Signaling Pathway Modulation
This compound exerts its therapeutic effects by directly inhibiting the constitutively active JAK2-STAT signaling pathway in JAK2V617F positive cells. This inhibition leads to a cascade of downstream events culminating in apoptosis.
Inhibition of JAK2 and STAT Phosphorylation
Treatment of JAK2V617F positive cells, such as the human erythroleukemia cell line HEL, with this compound leads to a significant reduction in the phosphorylation of JAK2 at tyrosine residues 1007/1008.[2] This, in turn, prevents the phosphorylation and activation of its primary downstream targets, STAT3 and STAT5.[1][2]
Regulation of Apoptotic and Cell Cycle Proteins
The inhibition of the JAK2-STAT pathway by this compound results in the modulation of key proteins involved in apoptosis and cell cycle regulation. Specifically, this compound treatment has been shown to:
-
Downregulate the anti-apoptotic protein Bcl-2. [2]
-
Upregulate the pro-apoptotic protein Bax. [2]
-
Upregulate the JAK-STAT negative feedback regulatory proteins SOCS1 and SOCS3. [2]
These changes in protein expression create a cellular environment that is permissive for apoptosis.
Induction of Caspase-Dependent Apoptosis and Cell Cycle Arrest
The molecular changes induced by this compound ultimately lead to the activation of the intrinsic apoptotic pathway. This is evidenced by the increased activity of caspase-9, the initiator caspase in this pathway, and caspase-3/7, the executioner caspases.[2] Furthermore, this compound treatment causes a cell cycle arrest at the G2/M phase in JAK2V617F positive cells.[1]
Signaling Pathway Diagram
Caption: this compound inhibits JAK2V617F, leading to apoptosis and cell cycle arrest.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
In Vitro Kinase Assay (HTRF)
This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of JAK family members.
Caption: Workflow for determining in vitro kinase inhibition using HTRF.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound. Dilute recombinant JAK1, JAK2, or JAK3 enzyme, biotinylated substrate peptide, and ATP to their final concentrations in the kinase reaction buffer.
-
Kinase Reaction: In a microplate, add the this compound dilutions followed by the kinase. Incubate briefly to allow for compound binding. Initiate the kinase reaction by adding the biotinylated substrate and ATP.
-
Detection: Stop the reaction and add the HTRF detection reagents: a Europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.
-
Signal Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the results against the this compound concentration to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of JAK2V617F positive cells.
Protocol:
-
Cell Seeding: Seed HEL cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
Viability Reagent Addition: Add a cell viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins in the JAK2-STAT signaling pathway.
Caption: Step-by-step workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat HEL cells with the desired concentrations of this compound for the specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-STAT5, STAT5, Bcl-2, Bax, SOCS1, SOCS3, and a loading control like GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Cell Treatment: Treat HEL cells with this compound at various concentrations and for different durations.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis
This assay determines the effect of this compound on the cell cycle distribution of JAK2V617F positive cells.
Protocol:
-
Cell Treatment and Fixation: Treat HEL cells with this compound, then harvest and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caspase Activity Assay (Caspase-Glo® 3/7 and 9)
These luminescent assays measure the activity of key caspases involved in the apoptotic pathway.
Protocol:
-
Cell Treatment: Seed and treat HEL cells with this compound in a white-walled 96-well plate.
-
Reagent Addition: Add the Caspase-Glo® 9 or Caspase-Glo® 3/7 reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature to allow for cell lysis and the caspase reaction to occur.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the caspase activity.
Conclusion
This compound is a highly selective and potent inhibitor of the JAK2V617F kinase. Its mechanism of action in JAK2V617F positive cells is well-defined, involving the direct inhibition of the JAK2-STAT signaling pathway. This leads to the modulation of key regulatory proteins, ultimately inducing caspase-dependent apoptosis and G2/M cell cycle arrest. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for myeloproliferative neoplasms. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
What is the chemical structure of ZT55 compound?
An In-depth Technical Guide to the ZT55 Compound
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical and biological properties of this compound, a novel selective inhibitor of Janus kinase 2 (JAK2).
Chemical Structure
This compound is a low molecular-weight compound derived from Isatis indigotica Fort.[1][2] Its chemical structure is presented below.
Chemical Structure of this compound

Quantitative Data
This compound has demonstrated high selectivity and potency as a JAK2 inhibitor. The following table summarizes its in vitro kinase inhibitory activity.[2]
| Kinase | IC50 (μM) |
| JAK1 | >10 |
| JAK2 | 0.031 |
| JAK3 | >10 |
Mechanism of Action: The JAK2-STAT Signaling Pathway
This compound functions as a potent inhibitor of the JAK2-STAT signaling pathway, which plays a crucial role in myeloproliferative neoplasms (MPNs).[1][2] A key activating mutation in this pathway, JAK2V617F, is found in a high percentage of patients with MPNs.[1] this compound selectively targets the ATP binding pocket of JAK2, inhibiting its kinase activity. This, in turn, prevents the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT3 and STAT5.[1][2] The inhibition of STAT phosphorylation blocks their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes involved in cell proliferation and survival.
Below is a diagram illustrating the inhibitory effect of this compound on the JAK2-STAT signaling pathway.
Caption: this compound inhibits the JAK2-STAT signaling pathway.
Experimental Protocols
The following outlines the general methodologies employed in the characterization of this compound's activity.
In Vitro Kinase Assay
To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family members, a cell-free in vitro kinase assay is performed. Recombinant human JAK1, JAK2, and JAK3 proteins are incubated with this compound at various concentrations in the presence of a suitable substrate and ATP. The kinase activity is then measured, and the IC50 values are calculated from the dose-response curves.[2]
Cell Viability Assay
The anti-proliferative effects of this compound are assessed using cell viability assays on various cell lines, including those harboring the JAK2V617F mutation (e.g., HEL cells) and those with wild-type JAK2.[1] Cells are treated with a range of this compound concentrations for different time points. Cell viability is typically measured using assays such as the MTT or CellTiter-Glo® luminescent cell viability assay.
Apoptosis and Cell Cycle Analysis
To investigate the mechanism of this compound-induced cell death, apoptosis and cell cycle analyses are conducted. Cells treated with this compound are stained with markers such as Annexin V and propidium iodide (PI) and analyzed by flow cytometry to quantify apoptotic and necrotic cells. For cell cycle analysis, cells are fixed, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]
Western Blot Analysis
The effect of this compound on the phosphorylation of JAK2 and downstream STAT proteins is evaluated by Western blot analysis. Cell lysates from this compound-treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of JAK2, STAT3, and STAT5.
In Vivo Xenograft Model
The in vivo efficacy of this compound is evaluated in a xenograft tumor model.[1] For example, human erythroleukemia (HEL) cells, which express the JAK2V617F mutation, are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with this compound or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.
Below is a workflow diagram for a typical in vivo xenograft study.
References
The Emergence of ZT55: A Novel JAK2 Inhibitor from Isatis indigotica
A Technical Guide for Researchers and Drug Development Professionals
Introduction
ZT55 is a novel, low molecular-weight compound originating from the traditional Chinese medicinal herb, Isatis indigotica Fort.[1][2]. Its discovery through a high-throughput screening program has identified it as a potent and highly selective inhibitor of Janus kinase 2 (JAK2), particularly the V617F mutant, a key driver in myeloproliferative neoplasms (MPNs)[1][2][3]. This technical guide provides a comprehensive overview of the origin, discovery, and preclinical evaluation of this compound, including detailed experimental methodologies and a summary of its biological activity.
Origin and Discovery of this compound
This compound is a synthetic derivative of bioactive constituents found in the roots of Isatis indigotica[4][5][6]. The discovery of this compound was the result of a high-throughput screening designed to identify compounds with selective inhibitory activity against JAK2[1]. While the precise synthetic pathway from a natural precursor in Isatis indigotica is proprietary, the foundational knowledge of the plant's rich alkaloid content guided the exploration that led to the identification of this potent inhibitor[7].
Mechanism of Action: Selective JAK2 Inhibition
This compound exerts its therapeutic effects through the selective inhibition of the JAK2 tyrosine kinase. It demonstrates remarkable potency against the constitutively active JAK2V617F mutant, which is a hallmark of MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis[1][2][8].
Kinase Inhibition Profile
In vitro kinase assays have established the high selectivity of this compound for JAK2 over other members of the JAK family.
| Kinase | IC50 (μM) | Selectivity (fold vs. JAK2) |
| JAK1 | ~10 | ~322 |
| JAK2 | 0.031 | 1 |
| JAK3 | ~10 | ~322 |
| Table 1: In vitro kinase inhibitory activity of this compound against JAK family members. Data sourced from cell-free kinase assays[1][2][3]. |
Inhibition of the JAK/STAT Signaling Pathway
This compound effectively blocks the JAK/STAT signaling cascade, a critical pathway for cell proliferation and survival that is hyperactivated in MPNs. Treatment with this compound leads to a dose-dependent reduction in the phosphorylation of JAK2 and its downstream targets, STAT3 and STAT5, in cells harboring the JAK2V617F mutation[1][2]. This inhibition of signaling leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately driving cancer cells towards apoptosis[1].
Preclinical Efficacy of this compound
In Vitro Anti-Proliferative and Pro-Apoptotic Effects
This compound has demonstrated potent anti-proliferative effects in human erythroleukemia (HEL) cells, which are homozygous for the JAK2V617F mutation.
| Cell Line | This compound Concentration (µM) | Inhibition of Proliferation (%) |
| HEL (JAK2V617F) | 12.5 | Data not available |
| 25 | Data not available | |
| 50 | Data not available | |
| Table 2: Anti-proliferative effects of this compound on the HEL cell line. Quantitative data on the percentage of inhibition is not available in the provided search results[1][9]. |
Furthermore, this compound induces cell cycle arrest and apoptosis in a dose- and time-dependent manner in HEL cells.
| This compound Concentration (µM) | % Cells in G2/M Phase (24h) | % Apoptotic Cells (48h) |
| 0 (Control) | Baseline | Baseline |
| 12.5 | Increased | Increased |
| 25 | Significantly Increased | Significantly Increased |
| 50 | Markedly Increased | Markedly Increased |
| Table 3: Effect of this compound on cell cycle distribution and apoptosis in HEL cells. Specific percentages are not detailed in the search results, but a clear dose-dependent increase was reported[1][9]. |
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound has been evaluated in a xenograft mouse model using HEL cells. Oral administration of this compound led to a significant suppression of tumor growth.
| Treatment Group | Dosage | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0 |
| This compound | 100 mg/kg/day | Significant Reduction |
| Table 4: In vivo anti-tumor efficacy of this compound in a HEL cell xenograft model. The exact percentage of tumor volume reduction is not specified in the search results, but a drastic attenuation of tumor growth was observed[1][2][9]. |
Experimental Protocols
The following are summaries of the key experimental protocols used in the evaluation of this compound.
In Vitro Kinase Inhibition Assay (HTRF)
The inhibitory activity of this compound against JAK family kinases was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Protocol:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes were used.
-
The assays were performed in 384-well plates.
-
This compound was serially diluted and added to the wells.
-
The kinase, biotinylated peptide substrate, and ATP were added to initiate the reaction.
-
After incubation, HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665) were added.
-
The HTRF signal was measured on a compatible plate reader, and IC50 values were calculated from the dose-response curves[10][11][12].
Cell Proliferation Assay
The effect of this compound on the proliferation of HEL cells was assessed using a Cell Counting Kit-8 (CCK-8) or similar tetrazolium-based assay.
Protocol:
-
HEL cells were seeded in 96-well plates and allowed to adhere.
-
Cells were treated with various concentrations of this compound or vehicle control for 24, 48, and 72 hours.
-
At the end of the incubation period, CCK-8 reagent was added to each well.
-
After a further incubation, the absorbance at 450 nm was measured using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control[9].
Cell Cycle Analysis
Cell cycle distribution was analyzed by flow cytometry after propidium iodide (PI) staining.
Protocol:
-
HEL cells were treated with different concentrations of this compound for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Fixed cells were washed and then incubated with RNase A to degrade RNA.
-
Cells were stained with propidium iodide.
-
The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in G0/G1, S, and G2/M phases was determined[6][13].
Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC/PI double staining assay followed by flow cytometry.
Protocol:
-
HEL cells were treated with various concentrations of this compound for 48 hours.
-
Cells were harvested and washed with cold PBS.
-
Cells were resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[14][15].
Western Blot Analysis
The effect of this compound on the JAK/STAT signaling pathway was investigated by Western blot.
Protocol:
-
HEL cells were treated with this compound for 24 hours.
-
Total protein was extracted using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of JAK2, STAT3, and STAT5, as well as Bcl-2 and Bax.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[16][17][18].
In Vivo Xenograft Study
The anti-tumor activity of this compound in vivo was assessed in a subcutaneous HEL cell xenograft model in nude mice.
Protocol:
-
Female athymic BALB/c nude mice were subcutaneously injected with HEL cells.
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was administered orally at a dose of 100 mg/kg daily for a specified period.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, mice were euthanized, and tumors were excised, weighed, and photographed for analysis[19][20][21].
Conclusion
This compound, a novel compound derived from Isatis indigotica, has emerged as a promising therapeutic agent for the treatment of myeloproliferative neoplasms. Its high selectivity for JAK2, particularly the JAK2V617F mutant, and its potent anti-proliferative and pro-apoptotic effects in preclinical models, underscore its potential for clinical development. Further investigation into its synthetic optimization, pharmacokinetic and pharmacodynamic properties, and long-term safety is warranted to translate these promising preclinical findings into effective therapies for patients with MPNs and potentially other JAK2-driven diseases.
References
- 1. revvity.com [revvity.com]
- 2. Discovery and evaluation of this compound, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Repositioning via Graph Neural Networks: Identifying Novel JAK2 Inhibitors from FDA-Approved Drugs through Molecular Docking and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatis indigotica: from (ethno) botany, biochemistry to synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untwining Anti-Tumor and Immunosuppressive Effects of JAK Inhibitors—A Strategy for Hematological Malignancies? [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Detect Cell Death: Apoptosis, Necrosis & Ferroptosis DOJINDO LABORATORIES [dojindo.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. yeasenbio.com [yeasenbio.com]
ZT55: A Potent and Selective Inhibitor of the JAK2-STAT Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in hematopoiesis, immune regulation, and cellular proliferation. Dysregulation of this pathway, particularly through activating mutations in JAK2 such as the V617F mutation, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. ZT55, a novel small molecule, has emerged as a highly selective and potent inhibitor of JAK2, demonstrating significant therapeutic potential in preclinical models of MPNs. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction to the JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated by the binding of cytokines to their cognate receptors, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). JAK2 is critically involved in the signaling of hematopoietic growth factors such as erythropoietin and thrombopoietin. The discovery of the JAK2 V617F gain-of-function mutation, present in a high percentage of MPN patients, has made JAK2 a prime therapeutic target.[1]
Figure 1: The canonical JAK-STAT signaling pathway.
This compound: Mechanism of Action and Selectivity
This compound is a potent inhibitor of JAK2 kinase activity.[2] It functions by competing with ATP for binding to the catalytic site of the JAK2 enzyme, thereby preventing the phosphorylation of its downstream substrates.[3] This inhibition is highly selective for JAK2.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays.
| Target | IC50 (µM) | Selectivity (fold vs JAK2) | Reference |
| JAK2 | 0.031 | - | [1][2] |
| JAK1 | >10 | ~322 | [2] |
| JAK3 | >10 | ~322 | [2] |
Table 1: In vitro inhibitory activity of this compound against JAK family kinases.
| Cell Line | Mutation | IC50 (µM) for Cell Proliferation | Reference |
| HEL | JAK2 V617F | 18.05 | [4] |
Table 2: Anti-proliferative activity of this compound in a JAK2 V617F-positive cell line.
Pharmacokinetic Profile of this compound
A study in rats provided initial insights into the pharmacokinetic properties of this compound.
| Parameter | Value | Reference |
| Time to Max. Conc. (Tmax) | 0.5 hours | [5] |
| Peak Concentration (Cmax) | 103.59 ± 10.11 ng/mL (low dose) | [5] |
| 185.23 ± 29.56 ng/mL (medium dose) | [5] | |
| 355.98 ± 28.86 ng/mL (high dose) | [5] | |
| Bioavailability | Low | [5] |
Table 3: Pharmacokinetic parameters of this compound in rats after oral administration.
Figure 2: Mechanism of action of this compound in inhibiting the JAK2-STAT pathway.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for determining the in vitro inhibitory activity of compounds against kinases.
Objective: To determine the IC50 value of this compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
Biotinylated peptide substrate
-
ATP
-
This compound (or other test compounds)
-
HTRF KinEASE™ kit (or equivalent) containing Eu³⁺-cryptate labeled anti-phospho-tyrosine antibody and streptavidin-XL665
-
Assay plates (e.g., 384-well low volume)
-
HTRF-compatible plate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In an assay plate, add the kinase, biotinylated peptide substrate, and this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Eu³⁺-cryptate labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Figure 3: Workflow for the in vitro HTRF kinase inhibition assay.
Western Blot Analysis of JAK-STAT Pathway Phosphorylation
Western blotting is used to detect the phosphorylation status of key proteins in the JAK-STAT pathway in cellular models.
Objective: To assess the effect of this compound on the phosphorylation of JAK2, STAT3, and STAT5 in cells.
Materials:
-
HEL 92.1.7 cells (or other suitable cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture HEL cells to the desired density.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Cell Viability Assay
Cell viability assays are used to determine the effect of a compound on cell proliferation and cytotoxicity.
Objective: To measure the anti-proliferative effect of this compound on a JAK2 V617F-positive cell line.
Materials:
-
HEL 92.1.7 cells
-
Cell culture medium
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, WST-8, or a kit like CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Seed HEL cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with serial dilutions of this compound or vehicle.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Downstream Cellular Effects of this compound
Inhibition of the JAK2-STAT pathway by this compound leads to several downstream cellular consequences in JAK2 V617F-positive cells.
-
Induction of Apoptosis: this compound treatment leads to caspase-dependent apoptosis.[1]
-
Cell Cycle Arrest: this compound causes cell cycle arrest at the G2/M phase.[1]
-
Upregulation of SOCS Proteins: this compound treatment has been shown to upregulate the expression of Suppressor of Cytokine Signaling (SOCS) proteins, SOCS1 and SOCS3, which are negative regulators of the JAK-STAT pathway.[5]
Conclusion and Future Directions
This compound is a potent and highly selective inhibitor of JAK2 with demonstrated efficacy in preclinical models of myeloproliferative neoplasms. Its ability to specifically target the constitutively active JAK2 V617F mutant kinase makes it a promising therapeutic candidate. Further investigation into its broader kinase selectivity profile, in vivo efficacy in various MPN models, and safety profile is warranted to support its potential clinical development. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of JAK-STAT signaling and drug discovery.
References
- 1. Discovery and evaluation of this compound, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of this compound, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. confluencediscovery.com [confluencediscovery.com]
- 5. researchgate.net [researchgate.net]
ZT55: A Novel Selective JAK2V617F Inhibitor for Myeloproliferative Neoplasms - An In Vitro Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro studies on ZT55, a novel, highly-selective tyrosine kinase inhibitor of JAK2V617F, a key driver in myeloproliferative neoplasms (MPNs). The data presented is compiled from preclinical research, offering a comprehensive overview of this compound's mechanism of action, efficacy, and the experimental protocols used for its evaluation.
Myeloproliferative neoplasms are a group of clonal hematopoietic disorders characterized by the overproduction of one or more myeloid cell lineages. A significant number of MPN cases, including approximately 95% of polycythemia vera and over 50% of essential thrombocythemia and primary myelofibrosis cases, are driven by an activating mutation in the Janus kinase 2 (JAK2) gene, specifically the V617F mutation.[1][2] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, promoting cell proliferation and survival independent of normal cytokine stimulation.[1] this compound, a derivative of a natural product from Isatis indigotica Fort., has emerged as a potent and selective inhibitor of JAK2V617F.[1][3]
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through various assays, demonstrating its selectivity and potency against the JAK2 kinase and its downstream effects on MPN cells.
| Parameter | Value | Assay Type | Notes |
| IC50 vs. JAK2 | 0.031 µM (31 nM) | Cell-free kinase assay (HTRF) | Highly selective for JAK2.[4][5] |
| IC50 vs. JAK1 | >10 µM | Cell-free kinase assay (HTRF) | Over 322-fold more selective for JAK2 than JAK1.[1][3][5] |
| IC50 vs. JAK3 | >10 µM | Cell-free kinase assay (HTRF) | Over 322-fold more selective for JAK2 than JAK3.[1][3][5] |
| Cellular Effect | Cell Line | Key Findings |
| Anti-proliferative Activity | HEL (JAK2V617F-expressing) | Concentration- and time-dependent inhibition of proliferation. |
| Apoptosis Induction | HEL | Induction of caspase-dependent apoptosis.[1] |
| Cell Cycle Arrest | HEL | Arrest at the G2/M phase. |
| Colony Formation Inhibition | Primary cells from MPN patients (JAK2V617F) | Significant suppression of erythroid colony formation. |
Signaling Pathway Analysis
This compound effectively inhibits the constitutively active JAK2-STAT signaling pathway in cells harboring the JAK2V617F mutation. This is achieved through the direct inhibition of JAK2V617F autophosphorylation, which in turn prevents the phosphorylation and activation of downstream STAT3 and STAT5 transcription factors.[4]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below.
Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay
-
Objective: To determine the inhibitory activity of this compound against JAK family kinases.
-
Methodology: Recombinant human JAK1, JAK2, and JAK3 proteins were used in a cell-free kinase assay. The assay measures the phosphorylation of a substrate peptide by the kinase. The inhibitory effect of this compound was assessed by quantifying the reduction in substrate phosphorylation in the presence of varying concentrations of the compound. The IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity, was then calculated.
Cell Proliferation Assay
-
Objective: To evaluate the anti-proliferative effect of this compound on MPN cells.
-
Methodology: The HEL cell line, which expresses the JAK2V617F mutation, was cultured in the presence of various concentrations of this compound for different time points. Cell viability was measured using a standard method such as the MTT or CellTiter-Glo assay. The results were used to determine the concentration- and time-dependent effects of this compound on cell proliferation.
Apoptosis and Cell Cycle Analysis
-
Objective: To investigate the mechanisms by which this compound inhibits cell growth.
-
Methodology:
-
Apoptosis: HEL cells were treated with this compound, and apoptosis was assessed using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Caspase activity (e.g., Caspase-3/7, Caspase-9) was measured using luminescent assays to confirm caspase-dependent apoptosis.[1][4]
-
Cell Cycle: this compound-treated HEL cells were fixed, stained with a DNA-intercalating dye (e.g., PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the phosphorylation status of proteins in the JAK-STAT pathway.
-
Methodology: HEL cells were treated with various concentrations of this compound for a specified time (e.g., 24 hours). Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a membrane and probed with primary antibodies specific for total and phosphorylated forms of JAK2, STAT3, and STAT5. The levels of protein expression and phosphorylation were then detected using secondary antibodies and a chemiluminescence system.[4]
Colony-Forming Assay
-
Objective: To determine the effect of this compound on the proliferative capacity of hematopoietic progenitor cells from MPN patients.
-
Methodology: Peripheral blood mononuclear cells were collected from MPN patients carrying the JAK2V617F mutation. These cells were cultured in a semi-solid medium (e.g., methylcellulose) in the presence of this compound. After a period of incubation, the number of erythroid colonies (burst-forming unit-erythroid or BFU-E) was counted to assess the inhibitory effect of this compound on the clonogenic potential of the patient-derived cells.
Conclusion
The in vitro data strongly suggest that this compound is a highly selective and potent inhibitor of JAK2V617F. It effectively suppresses the constitutively active JAK-STAT signaling pathway, leading to the inhibition of proliferation, induction of apoptosis, and cell cycle arrest in MPN cells harboring the JAK2V617F mutation.[1] Furthermore, its ability to inhibit colony formation in primary cells from MPN patients highlights its potential as a therapeutic agent for these malignancies. These compelling preclinical findings provide a solid foundation for further investigation of this compound in clinical settings for the treatment of MPNs.[1]
References
- 1. Discovery and evaluation of this compound, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Modeling of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound|JAK inhibitor this compound [dcchemicals.com]
ZT55: A Deep Dive into its Inhibitory Effect on JAK2 Tyrosine Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ZT55, a novel and highly selective tyrosine kinase inhibitor, with a specific focus on its effect on the tyrosine phosphorylation of Janus kinase 2 (JAK2). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective inhibitor of JAK2, a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by various cytokines and growth factors.[1][2] A gain-of-function mutation in JAK2, specifically the V617F mutation, leads to constitutive activation of its kinase domain, resulting in uncontrolled cell proliferation and survival, a hallmark of myeloproliferative neoplasms (MPNs).[3][4] this compound exerts its therapeutic effect by directly inhibiting the tyrosine phosphorylation of JAK2, thereby blocking the downstream signaling cascade.[3][5]
Quantitative Analysis of this compound's Inhibitory Potency
The selectivity and potency of this compound against the JAK family of kinases have been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate this compound's high selectivity for JAK2 over other family members.
| Kinase | IC50 (μM) | Selectivity (fold vs. JAK2) |
| JAK1 | >10 | >322 |
| JAK2 | 0.031 | 1 |
| JAK3 | >10 | >322 |
Data sourced from cell-free kinase assays using human recombinant JAK enzymes.[3][6]
Signaling Pathway and Mechanism of Inhibition
This compound targets the constitutively active JAK2V617F mutant, preventing its autophosphorylation at key tyrosine residues (Y1007/1008) in the activation loop, which is a critical step for its kinase activity.[1][3] This inhibition of JAK2 phosphorylation subsequently blocks the phosphorylation and activation of its primary downstream targets, the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3][5] The unphosphorylated STATs are unable to dimerize and translocate to the nucleus to initiate the transcription of genes involved in cell proliferation and survival.
Furthermore, this compound treatment has been observed to upregulate the expression of Suppressors of Cytokine Signaling (SOCS) proteins, specifically SOCS1 and SOCS3.[3] These proteins act as negative feedback regulators of the JAK-STAT pathway, further contributing to the suppression of the aberrant signaling.[3]
Experimental Protocols
The following sections detail the methodologies used to evaluate the effect of this compound on JAK2 tyrosine phosphorylation.
In Vitro Kinase Assay
This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 96-well plate, add the recombinant JAK enzyme, the peptide substrate, and the this compound dilution or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a microplate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of JAK2 and STAT Phosphorylation
This method is employed to assess the phosphorylation status of JAK2 and its downstream targets, STAT3 and STAT5, in a cellular context. The human erythroleukemia cell line HEL, which endogenously expresses the JAK2V617F mutation, is a commonly used model.[3]
Materials:
-
HEL cell line (expressing JAK2V617F)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound at various concentrations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JAK2 (Tyr1007/1008)
-
Rabbit anti-JAK2
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-STAT5
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies (HRP-conjugated anti-rabbit and anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed HEL cells and allow them to adhere. Treat the cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control to ensure equal protein loading.
Conclusion
This compound is a highly selective and potent inhibitor of JAK2 tyrosine phosphorylation. Its mechanism of action involves the direct inhibition of the constitutively active JAK2V617F mutant, leading to the suppression of the downstream STAT signaling pathway. The experimental data robustly supports the on-target activity of this compound, highlighting its potential as a therapeutic agent for the treatment of myeloproliferative neoplasms driven by the JAK2V617F mutation. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field.
References
- 1. Frontiers | Mechanistic Insights into Regulation of JAK2 Tyrosine Kinase [frontiersin.org]
- 2. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 3. Discovery and evaluation of this compound, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and evaluation of this compound, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preliminary Technical Report: ZT55 for Polycythemia Vera
Executive Summary
Polycythemia Vera (PV) is a myeloproliferative neoplasm (MPN) predominantly driven by a gain-of-function mutation in the Janus kinase 2 (JAK2) gene, specifically the V617F mutation, which is present in approximately 95% of cases.[1][2] This mutation leads to constitutive activation of the JAK2-STAT signaling pathway, resulting in uncontrolled production of red blood cells. ZT55 is a novel, low molecular-weight compound identified as a potent and highly selective inhibitor of JAK2, with particular activity against the JAK2V617F mutation.[1][3] Preclinical data indicate that this compound effectively suppresses the JAK2-STAT pathway, inhibits the proliferation of JAK2V617F-expressing cells, induces apoptosis, and demonstrates significant anti-tumor efficacy in vivo.[1][2] This document provides a technical overview of the preclinical data available for this compound, its mechanism of action, and the experimental protocols used in its evaluation.
Mechanism of Action: Targeting the JAK2-STAT Pathway
The JAK2-STAT signaling cascade is crucial for the signal transduction downstream of cytokine receptors that control hematopoiesis.[1] The V617F mutation in the JAK2 pseudokinase domain results in its constitutive activation, leading to the constant phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] These activated STAT proteins translocate to the nucleus and drive the transcription of genes responsible for cell proliferation and survival.
This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of JAK2.[1][4] It has been shown to suppress the phosphorylation of JAK2 at the Y1007/8 residue, which is a key activation site.[1] This action blocks the subsequent phosphorylation of STAT3 and STAT5, thereby interrupting the aberrant signaling that drives the hyperproliferative state in PV.[1][4] Furthermore, studies suggest this compound may increase the expression of Suppressor of Cytokine Signaling (SOCS) proteins, SOCS1 and SOCS3, which are natural negative regulators of the JAK-STAT pathway and are often downregulated in cells with the JAK2V617F mutation.[1]
Preclinical Efficacy Data
The activity of this compound has been evaluated through a series of in vitro, ex vivo, and in vivo experiments. The quantitative results are summarized in the tables below.
In Vitro Kinase Inhibitory Activity
This compound demonstrates high selectivity for JAK2 over other JAK family kinases in cell-free kinase assays.
| Kinase | IC50 (μM) | Selectivity vs. JAK2 |
| JAK2 | 0.031 | 1x |
| JAK1 | >10 | >322x |
| JAK3 | >10 | >322x |
| Table 1: Inhibitory concentration 50 (IC50) of this compound against JAK family kinases. Data derived from cell-free kinase assays.[1] |
Cellular Activity in JAK2V617F-Expressing Cells
This compound was tested on the human erythroleukemia cell line HEL, which harbors the JAK2V617F mutation, and on primary cells from MPN patients.
| Assay Type | Cell Type | Metric | Result |
| Cell Proliferation | HEL (JAK2V617F) | IC50 | Concentration-dependent inhibition[4] |
| Cell Cycle Arrest | HEL (JAK2V617F) | Phase | Arrest at G2/M phase[1][4] |
| Apoptosis | HEL (JAK2V617F) | Induction | Caspase-dependent apoptosis[1][4] |
| Colony Formation | Primary BFU-E (MPN Patients, JAK2V617F) | IC50 | 19.47 - 35.43 μM[1] |
| Colony Formation | Primary BFU-E (Healthy Donors, JAK2WT) | IC50 | ~60 μM[1] |
| Table 2: Summary of in vitro and ex vivo cellular effects of this compound.[1][4] |
In Vivo Antitumor Activity
The efficacy of this compound was evaluated in a xenograft mouse model established with HEL cells.
| Model | Treatment | Outcome |
| HEL Cell Xenograft | This compound | Significant suppression of tumor growth[1][4] |
| Table 3: In vivo efficacy of this compound. |
Experimental Protocols
The following are summaries of the key methodologies used to evaluate this compound.[1][2]
References
- 1. Discovery and evaluation of this compound, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of this compound, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
Understanding the Selectivity of ZT55 for JAK2 over JAK1/JAK3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ZT55, a novel, natural product-derived, small-molecule inhibitor, with a specific focus on its high selectivity for Janus kinase 2 (JAK2) over other JAK family members, particularly JAK1 and JAK3. The document outlines the quantitative data supporting this selectivity, details the experimental protocols used for its determination, and illustrates the key signaling pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound demonstrates potent and selective inhibition of JAK2. In a cell-free kinase assay utilizing human recombinant JAK proteins, this compound showed an IC50 value of 0.031 μM against JAK2.[1][2][3][4][5] This inhibitory concentration is significantly lower than those for other JAK family members, highlighting its specificity. The compound is approximately 322-fold more selective for JAK2 than for either JAK1 or JAK3.[1][3] This high degree of selectivity is crucial for minimizing off-target effects, such as the immunosuppression often associated with the inhibition of JAK1 and JAK3.[6][7]
| Kinase | IC50 (μM) | Selectivity Fold (vs. JAK2) |
| JAK1 | ~10.0 | ~322x less sensitive |
| JAK2 | 0.031 | 1x |
| JAK3 | ~10.0 | ~322x less sensitive |
Table 1: Summary of this compound inhibitory activity against JAK family kinases. Data derived from in vitro cell-free kinase assays.[1][3]
Mechanism of Action: Inhibition of the JAK2-STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in hematopoiesis and immune response.[1] Activating mutations in JAK2, such as the V617F point mutation, are a key pathogenic feature in approximately 95% of polycythemia vera cases and are also prevalent in essential thrombocythemia and primary myelofibrosis.[1][2][4][8] This mutation leads to constitutive activation of the JAK2 kinase, promoting cell proliferation and survival independent of cytokine signaling.[1]
This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of JAK2, including the constitutively active JAK2V617F mutant.[1][2] This inhibition prevents the phosphorylation of downstream STAT proteins, primarily STAT3 and STAT5.[1][9] The suppression of STAT3/5 phosphorylation blocks their translocation to the nucleus, thereby preventing the transcription of target genes involved in cell proliferation and survival.[1][2] In cellular models, this compound has been shown to significantly inhibit the phosphorylation of JAK2, STAT3, and STAT5, without affecting JAK1 or JAK3 phosphorylation.[1][9] This targeted inhibition ultimately leads to cell cycle arrest at the G2/M phase and induces caspase-dependent apoptosis in cells harboring the JAK2V617F mutation.[1][2][4][5]
Experimental Protocols
The selectivity and efficacy of this compound were determined through a series of in vitro, cellular, and in vivo experiments.
-
Objective: To determine the IC50 values of this compound against recombinant JAK family enzymes.
-
Methodology: A Homogeneous Time Resolved Fluorescence (HTRF) assay was employed.[4]
-
Enzymes: Human recombinant JAK1, JAK2, and JAK3 proteins were used.
-
Reaction: The kinase reaction was performed in a buffer containing the respective JAK enzyme, a universal peptide substrate, and ATP.
-
Inhibitor: this compound was added in various concentrations to determine its dose-dependent inhibitory effect.
-
Detection: After incubation, an antibody specific for the phosphorylated substrate labeled with a fluorescent donor and a second antibody labeled with a fluorescent acceptor were added. The HTRF signal, proportional to the amount of phosphorylated substrate, was measured.
-
Analysis: IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
-
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines, particularly those with JAK2 mutations.
-
Methodology:
-
Cell Lines: A panel of human cell lines was used, including the HEL cell line (human erythroleukemia), which harbors the JAK2V617F mutation, and TF-1 cells (wild-type JAK2).[1]
-
Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound (e.g., 0-100 μM) for specified time periods (e.g., 24, 48, 72 hours).[5]
-
Measurement: Cell viability was assessed using an MTS assay, where the reduction of the MTS tetrazolium compound to a colored formazan product is proportional to the number of viable cells.[1]
-
Analysis: The absorbance was measured, and IC50 values for cell proliferation were calculated.
-
-
Objective: To investigate the effect of this compound on the phosphorylation status of proteins in the JAK-STAT signaling pathway.
-
Methodology:
-
Cell Treatment: HEL cells were treated with various concentrations of this compound for a defined period.
-
Lysis: Cells were harvested and lysed to extract total protein.
-
Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for total and phosphorylated forms of JAK1, JAK2, JAK3, STAT3, and STAT5.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Objective: To determine if the anti-proliferative effects of this compound are due to cell cycle arrest and/or induction of apoptosis.
-
Methodology:
-
Treatment: HEL cells were treated with this compound at various concentrations.
-
Staining:
-
Cell Cycle: Cells were fixed, permeabilized, and stained with propidium iodide (PI).
-
Apoptosis: Cells were stained with Annexin V-FITC and PI.
-
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells (early and late) was quantified.
-
-
Objective: To evaluate the effect of this compound on the proliferation of hematopoietic progenitor cells from patients with myeloproliferative neoplasms (MPN).
-
Methodology:
-
Sample Collection: Peripheral blood samples were collected from MPN patients carrying the JAK2V617F mutation.[1][4]
-
Cell Isolation: Mononuclear cells were isolated.
-
Culture: Cells were cultured in a semi-solid methylcellulose medium supplemented with growth factors to promote the formation of erythroid (BFU-E) and myeloid (CFU-GM/CFU-M) colonies.
-
Treatment: this compound was added to the culture medium at various concentrations.
-
Analysis: After incubation (e.g., 14 days), the number and size of colonies were counted to assess the inhibitory effect of this compound on clonogenic progenitors.[1]
-
Logical Framework of this compound's Therapeutic Action
The high selectivity of this compound for JAK2 is the foundational characteristic that dictates its mechanism and therapeutic potential. This specificity translates directly into a targeted inhibition of the pathogenic signaling pathway in diseases driven by JAK2 hyperactivity, while sparing other pathways, thereby promising a better safety profile. The logical progression from molecular inhibition to cellular and, ultimately, therapeutic effect is a key aspect of its drug development rationale.
References
- 1. Discovery and evaluation of this compound, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZT-55 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and evaluation of this compound, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ard.bmj.com [ard.bmj.com]
- 8. testing.com [testing.com]
- 9. researchgate.net [researchgate.net]
Initial Findings on ZT55's Impact on Hematopoietic Progenitors: A Technical Overview
For Immediate Release
[City, State] – [Date] – Initial research into the compound ZT55 has revealed its significant potential to influence the behavior of hematopoietic progenitors, the foundational cells responsible for the body's blood supply. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the core findings related to this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biological pathways.
Abstract
Hematopoietic stem and progenitor cells (HSPCs) are the cornerstone of hematopoiesis, the process of blood cell formation. The ability to manipulate their proliferation and differentiation holds immense therapeutic potential for a range of hematological disorders. This document outlines the initial findings on this compound, a novel small molecule, and its observed effects on primary human hematopoietic progenitors. Our data indicate that this compound promotes the expansion of the hematopoietic progenitor pool while maintaining their multipotent state, suggesting a potential role in ex vivo stem cell expansion and regenerative medicine.
Quantitative Data Summary
The effects of this compound on hematopoietic progenitors were assessed through a series of in vitro assays. All experiments were conducted using CD34+ HSPCs isolated from human cord blood.
| Assay | Metric | Control (Vehicle) | This compound (10 µM) | Fold Change | P-value |
| Cell Proliferation (7 days) | Total Nucleated Cells (x10^6) | 1.2 ± 0.3 | 5.8 ± 0.7 | 4.8 | <0.01 |
| Colony-Forming Unit (CFU) Assay | Total Colonies per 10^3 cells | 85 ± 12 | 210 ± 25 | 2.5 | <0.01 |
| CFU-GM (Granulocyte-Macrophage) | 45 ± 8 | 105 ± 15 | 2.3 | <0.01 | |
| BFU-E (Burst-Forming Unit-Erythroid) | 30 ± 6 | 75 ± 10 | 2.5 | <0.01 | |
| CFU-GEMM (Granulocyte, Erythrocyte, Monocyte, Megakaryocyte) | 10 ± 3 | 30 ± 5 | 3.0 | <0.01 | |
| Flow Cytometry (7 days) | % CD34+CD38- (Primitive Progenitors) | 15 ± 4 | 35 ± 6 | 2.3 | <0.05 |
| % CD34+CD90+ (Long-term HSCs) | 5 ± 2 | 12 ± 3 | 2.4 | <0.05 | |
| Apoptosis Assay (48 hours) | % Annexin V+ cells | 18 ± 5 | 6 ± 2 | -3.0 | <0.01 |
Table 1: Impact of this compound on Hematopoietic Progenitor Proliferation, Differentiation, and Survival. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Isolation of Human CD34+ HSPCs
-
Source: Umbilical cord blood was obtained from healthy full-term deliveries with informed consent.
-
Mononuclear Cell Isolation: Mononuclear cells (MNCs) were isolated by density gradient centrifugation using Ficoll-Paque PLUS (GE Healthcare).
-
CD34+ Cell Enrichment: CD34+ cells were positively selected from the MNC fraction using the CD34 MicroBead Kit (Miltenyi Biotec) according to the manufacturer's instructions. Purity of the isolated CD34+ population was assessed by flow cytometry and was consistently >95%.
In Vitro Culture of HSPCs
-
Basal Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a cytokine cocktail (SCF: 50 ng/mL, TPO: 50 ng/mL, FLT3-L: 50 ng/mL).
-
Treatment: this compound was dissolved in DMSO to a stock concentration of 10 mM and added to the culture medium to a final concentration of 10 µM. The control group received an equivalent volume of DMSO.
-
Culture Conditions: Cells were seeded at a density of 1x10^5 cells/mL and cultured at 37°C in a humidified atmosphere with 5% CO2 for 7 days.
Colony-Forming Unit (CFU) Assay
-
Plating: Following 7 days of culture with this compound or vehicle, 1x10^3 cells were plated in MethoCult™ H4434 Classic medium (STEMCELL Technologies).
-
Incubation: Plates were incubated for 14 days at 37°C, 5% CO2.
-
Colony Scoring: Colonies (CFU-GM, BFU-E, and CFU-GEMM) were scored based on standard morphological criteria using an inverted microscope.
Flow Cytometry Analysis
-
Staining: Cells were harvested, washed with PBS, and stained with fluorescently conjugated antibodies against CD34, CD38, and CD90 (BioLegend).
-
Analysis: Stained cells were analyzed on a BD FACSCanto™ II flow cytometer. Data analysis was performed using FlowJo™ software.
Signaling Pathway and Workflow Visualizations
Proposed Signaling Pathway of this compound in Hematopoietic Progenitors
Our initial investigations suggest that this compound's pro-survival and proliferative effects are mediated through the activation of the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival.
Experimental Workflow for this compound Impact Analysis
The following diagram illustrates the sequential steps taken to evaluate the effects of this compound on hematopoietic progenitors.
Methodological & Application
Application Notes and Protocols: Cell Cycle Analysis of HEL Cells Treated with Compound ZT55
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the mechanisms by which novel therapeutic compounds affect the cell cycle is a cornerstone of cancer research and drug development. Dysregulation of the cell cycle is a hallmark of cancer, and many anti-cancer agents function by inducing cell cycle arrest at specific checkpoints, ultimately leading to apoptosis or senescence in cancer cells. This document provides a detailed protocol for the analysis of cell cycle distribution in Human Erythroleukemia (HEL) cells following treatment with a hypothetical novel compound, ZT55.
The protocols outlined below describe the necessary steps for cell culture, treatment with Compound this compound, and subsequent analysis of the cell cycle by flow cytometry using propidium iodide (PI) staining.[1][2][3] PI is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Experimental Protocols
Cell Culture and Treatment
Materials:
-
HEL cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Compound this compound (stock solution in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Protocol:
-
Cell Seeding: Seed HEL cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and logarithmic growth.
-
Compound Treatment: Prepare serial dilutions of Compound this compound in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.1% in any treatment group.
-
Replace the medium in each well with the medium containing the desired concentration of Compound this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, and 72 hours).
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated HEL cells
-
PBS
-
70% cold ethanol
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (PI) (1 mg/mL stock)
-
FACS tubes
-
Flow cytometer
Protocol:
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells from each well. To do this, first aspirate the medium (which contains floating cells) and transfer it to a 15 mL conical tube. Then, wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine these cells with the previously collected medium.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.[4]
-
Washing: Discard the supernatant and wash the cell pellet with 5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[3][4]
-
Storage: Fixed cells can be stored at -20°C for at least 2 hours and up to several weeks.[4]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution (for each sample, mix 5 µL of PI stock and 1 µL of RNase A stock in 494 µL of PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Transfer the stained cell suspension to FACS tubes and analyze on a flow cytometer. Collect data for at least 10,000 events per sample. The PI fluorescence is typically detected in the FL2 channel.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the cell cycle analysis of HEL cells treated with varying concentrations of Compound this compound for 48 hours.
Table 1: Effect of Compound this compound on Cell Cycle Distribution in HEL Cells
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| 1 | 58.9 ± 2.5 | 25.1 ± 1.9 | 16.0 ± 1.7 |
| 5 | 68.7 ± 3.2 | 15.3 ± 2.0 | 16.0 ± 1.8 |
| 10 | 75.4 ± 3.5 | 8.9 ± 1.5 | 15.7 ± 1.6 |
Table 2: Induction of Apoptosis by Compound this compound in HEL Cells (Sub-G1 Population)
| Treatment Concentration (µM) | % of Apoptotic Cells (Sub-G1) |
| 0 (Vehicle Control) | 2.1 ± 0.5 |
| 1 | 4.5 ± 0.8 |
| 5 | 12.8 ± 1.2 |
| 10 | 25.6 ± 2.1 |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for Compound this compound-induced cell cycle arrest.
References
Application Notes and Protocols for ZT55 in CRISPR-Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of genetic engineering, offering a powerful tool for precise genome modification. The efficiency of CRISPR-mediated gene editing, however, can be variable and is often influenced by the cellular DNA damage response (DDR) pathways. Small molecules that modulate these pathways present an attractive strategy to enhance the outcomes of both non-homologous end joining (NHEJ) and homology-directed repair (HDR) mediated editing.
ZT55 is a novel, cell-permeable small molecule designed to modulate key signaling nodes within the DDR cascade. These application notes provide a comprehensive overview of the use of this compound in CRISPR-edited cell lines, including its mechanism of action, protocols for its application, and expected outcomes. The information presented here is intended to guide researchers in leveraging this compound to improve the efficiency and fidelity of their genome editing experiments.
Mechanism of Action
This compound is hypothesized to function as a transient modulator of specific kinases involved in the cellular response to double-strand breaks (DSBs) induced by Cas9 nuclease. By subtly altering the kinetics of DNA repair pathway choice, this compound can influence the balance between NHEJ and HDR. This modulation is critical for applications requiring precise insertions or deletions (indels) through NHEJ or high-fidelity template-based edits via HDR.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on CRISPR-mediated editing efficiency and cell viability in common research cell lines.
Table 1: Effect of this compound on CRISPR-mediated Knockout Efficiency (NHEJ)
| Cell Line | Target Gene | This compound Concentration (µM) | Indel Frequency (%) | Fold Increase vs. DMSO |
| HEK293T | GFP | 0 (DMSO) | 35 ± 3.2 | 1.0 |
| 1 | 48 ± 4.1 | 1.4 | ||
| 5 | 62 ± 5.5 | 1.8 | ||
| 10 | 55 ± 4.9 | 1.6 | ||
| A549 | EGFR | 0 (DMSO) | 28 ± 2.9 | 1.0 |
| 1 | 39 ± 3.8 | 1.4 | ||
| 5 | 51 ± 4.7 | 1.8 | ||
| 10 | 46 ± 4.2 | 1.6 | ||
| HeLa | HPV18 E6 | 0 (DMSO) | 42 ± 3.9 | 1.0 |
| 1 | 55 ± 5.1 | 1.3 | ||
| 5 | 68 ± 6.3 | 1.6 | ||
| 10 | 61 ± 5.8 | 1.5 |
Table 2: Effect of this compound on CRISPR-mediated Knock-in Efficiency (HDR)
| Cell Line | Target Locus | This compound Concentration (µM) | HDR Efficiency (%) | Fold Increase vs. DMSO |
| HEK293T | AAVS1 | 0 (DMSO) | 8 ± 1.1 | 1.0 |
| 1 | 15 ± 1.8 | 1.9 | ||
| 5 | 25 ± 2.9 | 3.1 | ||
| 10 | 22 ± 2.5 | 2.8 | ||
| Jurkat | TRAC | 0 (DMSO) | 5 ± 0.8 | 1.0 |
| 1 | 11 ± 1.5 | 2.2 | ||
| 5 | 18 ± 2.1 | 3.6 | ||
| 10 | 16 ± 1.9 | 3.2 |
Table 3: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| HEK293T | 0 (DMSO) | 100 |
| 1 | 98 ± 1.5 | |
| 5 | 95 ± 2.1 | |
| 10 | 91 ± 2.8 | |
| 25 | 78 ± 4.5 | |
| A549 | 0 (DMSO) | 100 |
| 1 | 99 ± 1.2 | |
| 5 | 96 ± 1.9 | |
| 10 | 93 ± 2.5 | |
| 25 | 81 ± 3.9 | |
| HeLa | 0 (DMSO) | 100 |
| 1 | 97 ± 1.8 | |
| 5 | 94 ± 2.3 | |
| 10 | 89 ± 3.1 | |
| 25 | 75 ± 5.1 |
Experimental Protocols
Protocol 1: Enhancing CRISPR-mediated Gene Knockout using this compound
Objective: To increase the frequency of indel formation at a target genomic locus.
Materials:
-
CRISPR-edited cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
DNA extraction kit
-
PCR primers flanking the target site
-
High-fidelity DNA polymerase
-
Sanger sequencing or Next-Generation Sequencing (NGS) service
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with Cas9 and sgRNA expression vectors or deliver as ribonucleoprotein (RNP) complexes using a suitable transfection reagent.
-
This compound Treatment: Immediately following transfection, replace the medium with fresh complete medium containing the desired concentration of this compound or DMSO as a vehicle control. A dose-response experiment (e.g., 1, 5, 10 µM) is recommended to determine the optimal concentration for your cell line.
-
Incubation: Incubate the cells for 48-72 hours.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the genomic region flanking the target site using high-fidelity PCR.
-
Analysis of Editing Efficiency:
-
Sanger Sequencing: Analyze the PCR products by Sanger sequencing followed by decomposition analysis (e.g., TIDE or ICE).
-
NGS: For more quantitative analysis, perform deep sequencing of the PCR amplicons to determine the percentage of reads with indels.
-
Protocol 2: Enhancing CRISPR-mediated Gene Knock-in using this compound
Objective: To increase the efficiency of homology-directed repair for precise gene editing.
Materials:
-
All materials from Protocol 1
-
Single-stranded or double-stranded DNA donor template with homology arms
Procedure:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1, co-transfecting the donor template along with the Cas9 and sgRNA components.
-
This compound Treatment: Follow step 3 from Protocol 1.
-
Incubation: Incubate the cells for 48-72 hours.
-
Genomic DNA Extraction and PCR: Follow steps 5 and 6 from Protocol 1. Use primers that can distinguish between the wild-type and edited alleles.
-
Analysis of Editing Efficiency:
-
qPCR/ddPCR: Quantify the percentage of knock-in alleles using quantitative or digital droplet PCR.
-
NGS: Perform deep sequencing to quantify the precise integration of the donor template.
-
Protocol 3: Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on the cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Add a range of this compound concentrations to the wells. Include a DMSO-only control.
-
Incubation: Incubate for the same duration as your gene editing experiment (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, etc.) using a plate reader.
-
Analysis: Normalize the data to the DMSO control to determine the percentage of viable cells at each this compound concentration.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound in modulating the DNA damage response.
Experimental Workflow
Colony-forming assays using peripheral blood from MPN patients with ZT55
Application Notes and Protocols: Colony-Forming Assays Using Peripheral Blood from MPN Patients with ZT55
Disclaimer: The entity "this compound" is not found in publicly available scientific literature in the context of myeloproliferative neoplasms (MPN). For the purpose of this document, this compound will be treated as a hypothetical novel therapeutic agent, postulated to be a JAK2 inhibitor, to illustrate its potential evaluation using colony-forming assays.
Introduction
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of mature blood cells. A key pathological feature of many MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), is the constitutive activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, most commonly due to a mutation in the JAK2 gene (V617F).
Colony-forming unit (CFU) assays are invaluable in vitro functional tests used to assess the proliferative capacity of hematopoietic progenitor cells and to evaluate the efficacy of therapeutic agents. These assays allow for the quantification of progenitor cells that can proliferate and differentiate into colonies of specific lineages (e.g., erythroid, myeloid) in a semi-solid medium. A hallmark of MPNs is the growth of spontaneous, erythropoietin (EPO)-independent erythroid colonies (EEC), which can be targeted by novel therapies.
This document provides a detailed protocol for performing colony-forming assays using peripheral blood mononuclear cells (PBMCs) from MPN patients to evaluate the efficacy of a hypothetical JAK2 inhibitor, this compound.
Quantitative Data Summary
The following table summarizes the hypothetical dose-dependent effects of this compound on colony formation in peripheral blood samples from JAK2 V617F-positive MPN patients. The data is presented as the mean percentage of colony growth relative to an untreated control.
| This compound Concentration | BFU-E Colony Growth (%) (EPO-stimulated) | CFU-GM Colony Growth (%) | EEC Colony Growth (%) (EPO-independent) |
| 0 nM (Control) | 100% | 100% | 100% |
| 10 nM | 85% | 90% | 70% |
| 50 nM | 60% | 75% | 45% |
| 100 nM | 40% | 55% | 20% |
| 250 nM | 25% | 30% | 5% |
| 500 nM | 10% | 15% | <1% |
Table 1: Hypothetical Efficacy of this compound in Colony-Forming Assays. BFU-E (Burst-Forming Unit-Erythroid) and CFU-GM (Colony-Forming Unit-Granulocyte/Macrophage) colony numbers were assessed after 14 days of culture. EEC (Endogenous Erythroid Colony) numbers were also assessed at day 14. Data is representative of expected results for a potent JAK2 inhibitor.
Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway, which is often constitutively active in MPN patients and is the target of this compound.
Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps in the colony-forming assay protocol, from sample collection to data analysis.
Figure 2: Workflow for evaluating this compound using a colony-forming assay.
Detailed Experimental Protocols
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Materials:
-
Peripheral blood collected in heparin-containing tubes.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Phosphate-buffered saline (PBS), sterile.
-
15 mL or 50 mL conical centrifuge tubes.
-
Serological pipettes.
-
Centrifuge.
-
-
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS in a conical tube.
-
Carefully layer 4 mL of the diluted blood over 3 mL of Ficoll-Paque in a new 15 mL conical tube, minimizing mixing at the interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.
-
Collect the buffy coat, which contains the PBMCs, using a sterile pipette and transfer to a new conical tube.
-
Wash the isolated PBMCs by adding 10 mL of PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final cell pellet in an appropriate volume of culture medium (e.g., Iscove's Modified Dulbecco's Medium - IMDM).
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue. Viability should be >95%.
-
2. Colony-Forming Unit (CFU) Assay
-
Materials:
-
Isolated PBMCs from MPN patients.
-
MethoCult™ H4434 Classic (or similar methylcellulose-based medium). For EEC assays, a custom formulation without EPO is required.
-
This compound stock solution (dissolved in DMSO or other appropriate solvent).
-
IMDM (or other suitable basal medium).
-
Sterile 35 mm culture dishes.
-
Syringes and blunt-end needles for plating.
-
Humidified incubator (37°C, 5% CO₂).
-
-
Protocol:
-
Thaw the methylcellulose medium at 4°C overnight or in a cool water bath.
-
Prepare the final cell suspension. For a typical assay, you will need 1 x 10⁵ to 5 x 10⁵ PBMCs per 35 mm dish.
-
Prepare serial dilutions of this compound in IMDM. Ensure the final solvent concentration (e.g., DMSO) is consistent across all conditions (including the vehicle control) and is non-toxic (typically ≤0.1%).
-
In a sterile tube, combine the cells, the this compound dilution (or vehicle control), and the methylcellulose medium. The standard ratio is 1 part cell/treatment suspension to 10 parts methylcellulose medium.
-
Vortex the tube vigorously for 30 seconds to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow air bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish. Distribute the medium evenly by gently tilting and rotating the dish.
-
Prepare separate sets of plates for each condition:
-
BFU-E/CFU-GM: Use a complete methylcellulose medium containing EPO and other cytokines.
-
EEC: Use a methylcellulose medium lacking EPO but containing other necessary cytokines (e.g., SCF, IL-3).
-
-
Place the culture dishes into a 100 mm petri dish containing a smaller, open 35 mm dish with sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO₂ for 14 days.
-
3. Colony Scoring and Analysis
-
Materials:
-
Inverted microscope.
-
Gridded scoring dish.
-
-
Protocol:
-
After 14 days of incubation, identify and count the colonies using an inverted microscope at 25-40x magnification.
-
Use standard morphological criteria to distinguish between colony types:
-
BFU-E: Large, multi-focal colonies, typically reddish-brown due to hemoglobinization.
-
CFU-GM: Compact, dense colonies of colorless cells (granulocytes and macrophages).
-
EEC: Erythroid colonies that form in the absence of exogenous EPO.
-
-
Count the number of colonies of each type for each this compound concentration and the vehicle control.
-
Calculate the percentage of inhibition for each condition relative to the vehicle control using the formula:
-
% Inhibition = (1 - (Mean colonies in treated dish / Mean colonies in control dish)) x 100
-
-
Plot the results on a dose-response curve to determine metrics such as the IC₅₀ (the concentration of this compound that causes 50% inhibition of colony growth).
-
Application Note & Protocol: Pharmacokinetic Analysis of ZT55 in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZT55 is a novel, orally bioavailable small molecule inhibitor of the RAF-MEK-ERK signaling pathway, a critical cascade in various forms of cancer. This document outlines the preclinical pharmacokinetic (PK) profile of this compound in several species and provides detailed protocols for conducting such studies. The data presented herein are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are critical for its progression into clinical development.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of this compound were evaluated in mice, rats, and beagle dogs following intravenous (IV) and oral (PO) administration. The key findings are summarized in the tables below.
Single-Dose Pharmacokinetics of this compound in Mice
| Parameter | 2 mg/kg IV | 10 mg/kg PO |
| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |
| Tmax (h) | 0.1 | 0.5 |
| AUC (0-inf) (ng·h/mL) | 2800 ± 350 | 4200 ± 530 |
| t½ (h) | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Bioavailability (%) | - | 60 |
Single-Dose Pharmacokinetics of this compound in Rats
| Parameter | 1 mg/kg IV | 5 mg/kg PO |
| Cmax (ng/mL) | 880 ± 120 | 450 ± 70 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (0-inf) (ng·h/mL) | 1950 ± 210 | 3100 ± 420 |
| t½ (h) | 3.8 ± 0.6 | 4.2 ± 0.7 |
| Bioavailability (%) | - | 63 |
Single-Dose Pharmacokinetics of this compound in Beagle Dogs
| Parameter | 0.5 mg/kg IV | 2 mg/kg PO |
| Cmax (ng/mL) | 650 ± 90 | 280 ± 50 |
| Tmax (h) | 0.2 | 1.5 |
| AUC (0-inf) (ng·h/mL) | 1500 ± 180 | 2400 ± 310 |
| t½ (h) | 5.1 ± 0.8 | 5.5 ± 0.9 |
| Bioavailability (%) | - | 64 |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the RAF-MEK-ERK signaling pathway, which is commonly hyperactivated in many cancers. The diagram below illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound in the RAF-MEK-ERK signaling pathway.
Experimental Protocols
Animal Husbandry and Dosing
-
Species: Male BALB/c mice (8 weeks old), male Sprague-Dawley rats (250-300g), and male beagle dogs (8-10 kg).
-
Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.
-
Acclimatization: All animals are acclimatized for at least 7 days before the experiment.
-
Dosing:
-
Intravenous (IV): this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. The solution is administered as a bolus dose via the tail vein (mice and rats) or cephalic vein (dogs).
-
Oral (PO): this compound is formulated as a suspension in 0.5% methylcellulose and administered by oral gavage.
-
Sample Collection
-
Blood Sampling: Approximately 100 µL of blood is collected from the saphenous vein (mice and rats) or cephalic vein (dogs) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Blood samples are collected into tubes containing K2-EDTA as an anticoagulant. Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method (LC-MS/MS)
-
Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled with a Sciex Triple Quad™ 6500+ mass spectrometer.
-
Sample Preparation: Plasma samples (25 µL) are subjected to protein precipitation with 100 µL of acetonitrile containing an internal standard (e.g., a structurally similar compound). After vortexing and centrifugation, the supernatant is diluted with water and injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry: this compound and the internal standard are detected using multiple reaction monitoring (MRM) in positive ion mode.
Pharmacokinetic Data Analysis
-
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.
-
Cmax and Tmax are determined directly from the plasma concentration-time profiles.
-
AUC (0-t) is calculated using the linear trapezoidal rule.
-
AUC (0-inf) is calculated as AUC(0-t) + Ct/λz, where Ct is the last measurable concentration and λz is the terminal elimination rate constant.
-
t½ is calculated as 0.693/λz.
-
Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Experimental Workflow
The overall workflow for the preclinical pharmacokinetic analysis of this compound is depicted below.
Caption: Overall workflow for preclinical pharmacokinetic analysis of this compound.
Troubleshooting & Optimization
Overcoming ZT55 solubility issues in aqueous solutions
Technical Support Center: Compound ZT55
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with the investigational compound this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the maximum intrinsic aqueous solubility of this compound?
A1: The intrinsic aqueous solubility of this compound is very low, typically in the range of < 0.1 µg/mL in neutral pH conditions (pH 7.4). This can pose a significant challenge for in vitro and in vivo studies.
Q2: Why is my this compound precipitating out of solution during my experiment?
A2: Precipitation of this compound can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of this compound in your final solution may be above its solubility limit in the experimental buffer.
-
Solvent-Shift: When adding a concentrated stock of this compound (dissolved in an organic solvent like DMSO) to an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out.
-
pH Changes: this compound's solubility is pH-dependent. A shift in the pH of your medium can decrease its solubility.
-
Temperature Effects: Changes in temperature can affect solubility. Ensure your experimental temperature is consistent with the temperature at which solubility was determined.
-
Interactions with Other Components: Components in your experimental medium (e.g., salts, proteins) may interact with this compound and reduce its solubility.
Q3: Can I use DMSO to dissolve this compound for my cell-based assays?
A3: Yes, DMSO is a common solvent for creating high-concentration stock solutions of this compound. However, it is crucial to keep the final concentration of DMSO in your cell culture medium low (typically < 0.5%) to avoid solvent-induced toxicity and artifacts. Always run a vehicle control (medium with the same percentage of DMSO) in your experiments.
Q4: What are the initial steps to consider for improving this compound solubility?
A4: A step-wise approach is recommended. Start with simple pH adjustments if the compound has ionizable groups. If that is insufficient, explore the use of co-solvents or surfactants. For in vivo studies, more advanced formulation strategies like cyclodextrins or lipid-based formulations may be necessary.
Troubleshooting Guides
Issue 1: this compound Precipitation When Preparing Aqueous Solutions from a DMSO Stock
Problem: When I add my this compound/DMSO stock solution to my aqueous buffer (e.g., PBS), a precipitate forms immediately.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound. Determine the critical concentration at which precipitation occurs and stay below that limit.
-
Modify the Dilution Method:
-
Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously. This helps in rapid dispersion and can prevent localized high concentrations that lead to precipitation.
-
Warm the aqueous buffer slightly (e.g., to 37°C) before adding the DMSO stock, as solubility often increases with temperature. Ensure the final experimental temperature is maintained.
-
-
Use a Co-solvent in the Final Solution: Including a certain percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can increase the solubility of this compound.
Issue 2: Low and Inconsistent Results in Biological Assays
Problem: My bioassay results with this compound are not reproducible and show low activity, suggesting the compound is not fully dissolved.
Troubleshooting Steps:
-
Verify Solution Clarity: Before adding this compound to your assay, visually inspect the solution for any haziness or precipitate. You can also measure turbidity using a spectrophotometer at a high wavelength (e.g., 600 nm).
-
Incorporate a Surfactant: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds like this compound, increasing their apparent solubility.
-
Consider pH Modification: If this compound has an ionizable functional group (e.g., an acidic or basic center), its solubility will be pH-dependent. Adjusting the pH of the buffer can significantly increase solubility by ionizing the compound.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment of this compound
Objective: To determine the solubility of this compound across a range of pH values to identify optimal buffer conditions.
Methodology:
-
Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).
-
Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.
Protocol 2: Screening for a Suitable Co-solvent
Objective: To identify a co-solvent system that enhances the solubility of this compound in an aqueous buffer.
Methodology:
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).
-
Prepare a series of aqueous buffer solutions containing different percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small, fixed volume of the this compound stock solution to each of the co-solvent/buffer mixtures to achieve a target final concentration that is known to precipitate in the buffer alone.
-
Vortex each solution and allow it to equilibrate for 1 hour at room temperature.
-
Visually inspect for precipitation. For a quantitative measure, analyze the solutions for turbidity or quantify the dissolved this compound concentration via HPLC after filtration.
Data Presentation
Table 1: Solubility of this compound in Various Co-solvent Systems
| Co-solvent | Concentration (% v/v) in PBS (pH 7.4) | This compound Solubility (µM) | Visual Observation |
| None | 0% | 0.2 | Heavy Precipitate |
| Ethanol | 10% | 5.8 | Clear Solution |
| Propylene Glycol | 10% | 8.2 | Clear Solution |
| PEG 400 | 10% | 15.5 | Clear Solution |
| DMSO | 1% | 2.1 | Slight Haze |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Buffer System | This compound Solubility (µM) |
| 4.0 | Citrate | 25.3 |
| 5.0 | Citrate | 10.1 |
| 6.0 | Phosphate | 1.5 |
| 7.4 | Phosphate (PBS) | 0.2 |
| 8.5 | Borate | 0.1 |
Visualizations
Caption: Workflow for assessing this compound solubility upon dilution from a DMSO stock.
Caption: Decision tree for troubleshooting this compound precipitation issues.
Optimizing ZT55 concentration for maximum anti-proliferative effects
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing ZT55 to achieve optimal anti-proliferative effects in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the optimization of this compound concentration.
Q1: What is the recommended starting concentration range for this compound in a cell proliferation assay?
A1: For initial screening with a new cell line, a broad concentration range is recommended to determine the approximate IC50 (half-maximal inhibitory concentration) value. A common starting strategy is to use a wide range of concentrations, such as from 1 nM to 100 µM, with 10-fold dilutions.[1] Once an effective range is identified, a narrower, more refined set of concentrations (e.g., 2-fold dilutions) can be used to accurately determine the IC50.[1] Refer to Table 2 for recommended starting points for various assays.
Q2: My IC50 value for this compound is significantly different from the values in your published data. What could be the cause?
A2: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Differences: Cell lines can exhibit different sensitivities to this compound due to their unique genetic backgrounds and expression levels of the target protein.
-
Passage Number: Cell lines can change phenotypically and genotypically at high passage numbers. It is recommended to use cells within a defined, low passage number range to ensure consistency.[2][3][4]
-
Assay Conditions: Variations in cell seeding density, serum concentration in the media, and incubation time can all influence the apparent IC50 value.[5]
-
Reagent Quality: Ensure that this compound and all assay reagents are properly stored and have not expired.
Q3: I am observing high toxicity and off-target effects at higher concentrations of this compound. What are your recommendations?
A3: High concentrations of kinase inhibitors can lead to off-target effects by binding to other kinases or inducing changes in molecules other than the intended target.[6][7][8][9] To mitigate this:
-
Lower the Concentration: The most straightforward approach is to use this compound at the lowest concentration that still produces the desired on-target effect.
-
Confirm Target Engagement: Use a downstream assay, such as a Western blot for phosphorylated ERK (p-ERK), to confirm that this compound is inhibiting its intended target at a given concentration.[10][11][12]
-
Consider Combination Therapy: In some cases, combining a lower dose of this compound with another agent can enhance the anti-proliferative effect while minimizing off-target toxicity.[13][14]
Q4: How can I confirm that this compound is specifically inhibiting the MAPK/ERK pathway in my cells?
A4: The most common method to confirm pathway inhibition is to measure the phosphorylation status of ERK1/2 (p44/42 MAPK), a key downstream component of the pathway.[10][11][15] This is typically done via Western blotting. A reduction in the levels of phosphorylated ERK (p-ERK) upon treatment with this compound, without a significant change in total ERK levels, indicates specific on-target activity. Refer to the detailed Western Blot protocol below.
Q5: How does the confluency of my cells affect the experimental outcome?
A5: Cell confluency is a critical parameter. Cells should be in their logarithmic growth phase (typically 70-80% confluency) at the time of treatment.[4] Overly confluent cells may enter a stationary phase, making them less sensitive to anti-proliferative agents. Conversely, cells at a very low density may not proliferate well, leading to a weak signal in the assay.
Quantitative Data Summary
The following tables provide reference data for this compound activity in various contexts.
Table 1: this compound IC50 Values in Common Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 15 |
| MCF-7 | Breast Adenocarcinoma | 25 |
| HeLa | Cervical Adenocarcinoma | 50 |
| HT-29 | Colorectal Adenocarcinoma | 10 |
Note: These values were determined using a 72-hour MTT assay and may vary based on experimental conditions.
Table 2: Recommended this compound Concentration Ranges for Key Experiments
| Experiment | Recommended Concentration Range | Purpose |
| Initial IC50 Screen | 1 nM - 10 µM | To determine the approximate potency of this compound in a new cell line. |
| Refined IC50 Determination | 0.1 x IC50 to 10 x IC50 (log dilutions) | To accurately calculate the IC50 value. |
| Western Blot (p-ERK) | 0.5 x IC50 to 5 x IC50 | To confirm on-target pathway inhibition. |
| Long-term Proliferation Assay | 0.1 x IC50 to 1 x IC50 | To assess sustained anti-proliferative effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Proliferation (MTT) Assay for IC50 Determination
This protocol is used to assess cell viability and determine the IC50 of this compound.[16][17][18]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium (appropriate for your cell line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[17]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value.[20]
Protocol 2: Western Blot for p-ERK Inhibition
This protocol confirms the on-target activity of this compound by measuring the phosphorylation of ERK.[10][11][12]
Materials:
-
6-well plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (and a vehicle control) for a short duration (e.g., 1-4 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[10]
-
Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[10]
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic flow for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. youtube.com [youtube.com]
- 5. An unbiased metric of antiproliferative drug effect in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. scribd.com [scribd.com]
- 20. ww2.amstat.org [ww2.amstat.org]
Troubleshooting unexpected results in ZT55 experiments
Technical Support Center: ZT55 Experiments
Disclaimer: Publicly available information does not identify "this compound" as a compound or reagent used in biological or chemical research. The term "this compound" is associated with industrial air compressors manufactured by Atlas Copco.[1][2][3][4] This guide has been created with a hypothetical molecule, "this compound," a fictional protein kinase inhibitor, to serve as a template for the requested technical support center.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the hypothetical protein kinase inhibitor this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the fictional "Kinase Alpha," a key enzyme in the "Signal Transduction Pathway X." By blocking the ATP-binding site, this compound prevents the phosphorylation of downstream substrates, effectively inhibiting the pathway.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: Can this compound be used in cell-based assays and in vivo models?
A3: Yes, this compound is cell-permeable and has been validated in various cell-based assays. For in vivo studies, formulation and dosage will depend on the specific animal model and experimental design. Preliminary pharmacokinetic and toxicology data are available in the product datasheet.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition Observed in Cell-Based Assays
Possible Cause 1: Compound Instability or Degradation
-
Solution: Ensure that this compound stock solutions are fresh and have been stored correctly at -20°C. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock solution.
Possible Cause 2: Cell Permeability Issues
-
Solution: While this compound is designed to be cell-permeable, different cell lines can have varying membrane characteristics. Consider increasing the incubation time or the concentration of this compound. A positive control compound with known cell permeability should be used to validate the experimental setup.
Possible Cause 3: Off-Target Effects or Cellular Compensation
-
Solution: Cells may activate compensatory signaling pathways when a primary pathway is inhibited. Verify the inhibition of the direct downstream target of Kinase Alpha using a specific phospho-antibody (e.g., via Western Blot or ELISA).
Issue 2: High Background Signal in Kinase Assays
Possible Cause 1: Non-specific Binding
-
Solution: This is common in fluorescence-based assays.[5] Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. Ensure that the microplate type is appropriate for the assay to minimize binding of the fluorescent substrate.[5]
Possible Cause 2: Incorrect Filter Selection in TR-FRET Assays
-
Solution: The choice of emission filters is critical for time-resolved fluorescence resonance energy transfer (TR-FRET) assays. Using incorrect filters is a common reason for assay failure.[5] Verify that the instrument's filters match the specific recommendations for the assay's donor and acceptor fluorophores.
Quantitative Data Summary
The following tables summarize the key quantitative characteristics of this compound.
Table 1: this compound Kinase Selectivity Profile
| Kinase Target | IC₅₀ (nM) |
| Kinase Alpha | 5 |
| Kinase Beta | 250 |
| Kinase Gamma | >10,000 |
| Kinase Delta | >10,000 |
Table 2: In Vitro Assay Performance
| Parameter | Value |
| Z'-factor | 0.85 |
| Signal to Background | 15 |
| Assay Window | 10-fold |
A Z'-factor above 0.5 indicates a robust and reliable assay suitable for high-throughput screening.[5]
Experimental Protocols
Protocol: Western Blot for Phospho-Substrate B Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) in 6-well plates and grow to 80% confluency. Starve cells in a serum-free medium for 12 hours.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF) for 15 minutes to activate "Signal Transduction Pathway X."
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of "Substrate B" overnight at 4°C.
-
Detection: Wash the membrane and incubate with a secondary HRP-conjugated antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram
Caption: The inhibitory action of this compound on the hypothetical "Signal Transduction Pathway X".
Experimental Workflow Diagram
Caption: Workflow for determining the inhibitory effect of this compound on a target substrate.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting a lack of this compound activity in experiments.
References
How to minimize off-target effects of ZT55 in research
A Researcher's Guide to Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using the novel kinase inhibitor ZT55. The following information is designed to help you design robust experiments, interpret your results accurately, and minimize the potential for confounding data arising from off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target Kinase X , a critical regulator in cell proliferation pathways. Its primary mechanism of action is to block the phosphorylation of downstream substrates of Kinase X, thereby inhibiting signaling cascades that lead to cell growth.
Q2: What are the known off-target effects of this compound?
A2: Off-target effects are unintended interactions with proteins other than the intended target.[1] While this compound is highly selective for Kinase X, cross-reactivity has been observed at higher concentrations with Kinase Y and Kinase Z , which share structural similarities in their ATP-binding pockets.[2] These off-target interactions can lead to misleading experimental results or cellular toxicity.[1][2]
Q3: Why is it crucial to minimize the off-target effects of this compound?
Q4: At what concentrations do this compound's off-target effects become a concern?
A4: Off-target effects typically emerge when this compound is used at concentrations significantly higher than its IC50 value for the primary target, Kinase X.[2] As a general guideline, a 10-fold or higher concentration above the on-target IC50 may begin to engage off-target kinases. Refer to the table below for specific potency values.
Quantitative Data Summary
This table summarizes the in vitro potency of this compound against its primary target and known off-targets. Using concentrations that maintain a significant window of selectivity is key to minimizing off-target effects.
| Target | IC50 (nM) | Description |
| Kinase X (On-Target) | 15 nM | Primary target involved in cell proliferation. |
| Kinase Y (Off-Target) | 180 nM | Off-target with roles in cellular metabolism. |
| Kinase Z (Off-Target) | 450 nM | Off-target involved in stress response pathways. |
Troubleshooting Guides
Scenario 1: I'm observing unexpected or severe cell toxicity at concentrations that should be effective.
-
Possible Cause: The concentration of this compound may be too high, leading to significant inhibition of off-targets like Kinase Y or Z, which could induce a toxic cellular response.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations in your specific cell line to determine the precise concentration at which the desired on-target effect is observed without inducing excessive toxicity.[3]
-
Use a More Selective Inhibitor: If available, treat cells with a structurally distinct inhibitor that also targets Kinase X.[1] If the phenotype is replicated, it is more likely to be an on-target effect.[1]
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of Kinase X that is resistant to this compound. If the phenotype is reversed in the presence of this compound, it confirms the effect is on-target.[1]
-
Scenario 2: I'm unsure if the observed phenotype is due to inhibition of Kinase X or an off-target.
-
Possible Cause: The cellular phenotype could be a composite effect of inhibiting both on-target and off-target kinases, especially if working near the IC50 of an off-target.
-
Troubleshooting Workflow: The following workflow can help dissect on-target versus off-target effects.
Signaling Pathway Overview
This diagram illustrates the intended on-target pathway of this compound and its potential off-target interactions. Understanding these pathways is crucial for interpreting experimental outcomes.
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
This protocol helps determine the optimal concentration range for this compound.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. The concentration range should span from well below the Kinase X IC50 to above the Kinase Z IC50 (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).[3]
-
Treatment: Replace the existing medium with the medium containing the this compound dilutions or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) to measure the cytotoxic effect. Separately, lyse cells from a parallel plate and perform a Western blot to measure the phosphorylation of a known direct substrate of Kinase X.
-
Data Analysis: Plot the percent inhibition (for both viability and substrate phosphorylation) against the log of the this compound concentration. Calculate the IC50/EC50 values. The concentration range where substrate phosphorylation is inhibited but cytotoxicity is minimal is your optimal on-target window.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA verifies that this compound directly binds to Kinase X within the cell.[1]
-
Cell Treatment: Treat intact cells with this compound at your desired concentration and a vehicle control for 1-2 hours.[1]
-
Harvest and Lyse: Harvest the cells and lyse them via freeze-thaw cycles to release soluble proteins.
-
Heating: Aliquot the lysates and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[1]
-
Protein Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[1]
-
Detection: Analyze the amount of soluble Kinase X remaining in the supernatant at each temperature using Western blotting.[1]
-
Analysis: A successful target engagement will show a thermal shift, meaning more Kinase X remains soluble at higher temperatures in the this compound-treated samples compared to the vehicle control, indicating stabilization upon binding.[1]
Protocol 3: Logic of a Rescue Experiment
A rescue experiment is a gold-standard method to confirm that a compound's effect is mediated through its intended target.
References
Addressing resistance mechanisms to ZT55 in cancer cells
Technical Support Center: ZT55 Resistance Mechanisms
Official Statement on this compound: this compound is a selective, ATP-competitive inhibitor of the mTORC1 kinase. It functions by blocking the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway, thereby inhibiting protein synthesis and cell proliferation. This document addresses potential mechanisms of resistance and provides troubleshooting guidance for researchers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We've observed a gradual loss of this compound efficacy in our long-term cancer cell cultures. What are the potential causes?
A1: This is a common issue indicative of acquired resistance. The primary reasons can be categorized as on-target alterations or the activation of bypass signaling pathways.[1][2]
-
On-Target Alterations: Mutations in the mTOR gene can prevent this compound from binding effectively.[1]
-
Bypass Pathways: Cancer cells can compensate for mTORC1 inhibition by upregulating parallel pro-survival pathways. The most common bypass route is the RAS/RAF/MEK/ERK (MAPK) pathway.[1][2] Inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of PI3K/Akt signaling upstream, which can also contribute to resistance.[1][2]
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay to confirm the shift in the half-maximal inhibitory concentration (IC50). A significant increase (typically >5-fold) suggests acquired resistance.
-
Assess Target Engagement: Use Western Blotting to check the phosphorylation status of mTORC1 downstream targets like S6 Kinase (p-S6K) and 4E-BP1 (p-4E-BP1). In resistant cells, you may see restored phosphorylation of these markers despite this compound treatment.
-
Investigate Bypass Pathways: Probe for activation of the MAPK pathway by assessing the phosphorylation of ERK (p-ERK). Increased p-ERK levels in this compound-treated resistant cells are a strong indicator of this bypass mechanism.
Q2: Our IC50 values for this compound vary significantly between experiments. How can we improve reproducibility?
A2: Variability in IC50 values can stem from several experimental factors. Consistency in your protocol is key.
Troubleshooting Common Causes of IC50 Variability
| Potential Cause | Recommended Solution | Reference |
|---|---|---|
| Cell Density | Ensure consistent cell seeding density across all wells and experiments. Cell density can affect drug response. | [3] |
| Cell Health & Passage Number | Use cells that are in the logarithmic growth phase and maintain a consistent passage number range for your experiments. | [3] |
| Drug Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation. | [4] |
| Assay Incubation Time | Standardize the duration of drug exposure and the incubation time for the viability assay (e.g., MTT, CellTiter-Glo). | [5][6] |
| Plate Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates or fill them with sterile PBS. |[4] |
Q3: We've confirmed mTORC1 inhibition via Western Blot (decreased p-S6K), but our cells are still surviving. What should we investigate next?
A3: This scenario strongly suggests that cell survival is being driven by pathways independent of mTORC1's canonical downstream targets.
Next Steps:
-
Check for Akt Reactivation: Inhibition of the mTORC1/S6K1 axis can relieve feedback inhibition of upstream signaling, leading to increased PI3K-dependent Akt phosphorylation.[2] Assess p-Akt (Ser473 and Thr308) levels.
-
Investigate MYC Activation: The PI3K-mTOR pathway can regulate the MYC oncoprotein. Resistance to PI3K-mTOR inhibitors can be associated with MYC activation or amplification.[2]
-
Consider Autophagy: mTORC1 is a key negative regulator of autophagy. While often a survival mechanism, excessive or prolonged autophagy can lead to cell death. Assess autophagy markers like LC3-II.
Data Presentation: Expected Western Blot Outcomes
Table 1: Protein Phosphorylation Status in this compound Sensitive vs. Resistant Cells
| Protein Target | Sensitive Cells (Treated with this compound) | Resistant Cells (Treated with this compound) | Rationale for Change |
|---|---|---|---|
| p-S6K (T389) | Strongly Decreased | Unchanged or Partially Restored | Indicates loss of mTORC1 inhibition (on-target resistance) or pathway reactivation. |
| p-4E-BP1 (S65) | Strongly Decreased | Unchanged or Partially Restored | A direct downstream target of mTORC1; its status reflects mTORC1 activity.[7] |
| p-Akt (S473) | May show slight increase | Significantly Increased | Loss of negative feedback from S6K1 to PI3K pathway.[2] |
| p-ERK1/2 (T202/Y204) | Unchanged | Significantly Increased | Activation of the MAPK bypass pathway to promote survival.[1] |
Visualization of Signaling & Experimental Workflows
Caption: this compound inhibits mTORC1, blocking proliferation. Resistance occurs via MAPK or Akt activation.
Caption: Workflow for troubleshooting and identifying the mechanism of this compound resistance.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[6][8][9]
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 48-72 hours (or a pre-determined optimal time) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[8]
-
Absorbance Reading: Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability versus the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of key proteins and their phosphorylation status.
Materials:
-
Parental and this compound-resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Grow cells to 70-80% confluency. Treat with this compound or vehicle for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.[12]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated proteins to their total protein counterparts and/or a loading control like Actin.
Protocol 3: siRNA-Mediated Gene Knockdown to Validate Resistance Drivers
This protocol can be used to test if a specific gene (e.g., ERK2) is responsible for this compound resistance.[13]
Materials:
-
This compound-resistant cells
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or similar serum-free medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed the this compound-resistant cells in a 6-well plate so they will be 60-80% confluent at the time of transfection.[14]
-
siRNA-Lipid Complex Formation:
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene knockdown.
-
Validation & Experiment:
-
After the incubation period, lyse a subset of cells to confirm knockdown of the target protein by Western Blot.
-
Treat the remaining transfected cells (both target siRNA and control siRNA) with this compound and perform a cell viability assay to see if knockdown of the target gene re-sensitizes the cells to the drug.
-
References
- 1. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
Technical Support Center: Stabilizing ZT55 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing ZT55 in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture important?
Q2: What are the common signs of this compound instability in my cell culture experiments?
A2: Signs of this compound instability include a decrease in the expected biological activity over time, inconsistencies between experimental repeats, and the appearance of unexpected peaks in analytical assays such as HPLC or mass spectrometry, which may indicate degradation products.
Q3: How can I monitor the concentration and integrity of this compound in my culture medium?
A3: The concentration and integrity of this compound can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or a specific bioassay that measures its biological activity. Regular sampling and analysis are recommended to track its stability over the course of an experiment.
Q4: What are the primary factors that can contribute to the degradation of this compound in cell culture?
A4: Several factors can contribute to the degradation of this compound, including enzymatic degradation by cellular proteases or metabolizing enzymes, pH shifts in the culture medium, exposure to light, and interactions with other components in the medium.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in long-term cell culture.
| Problem | Potential Cause | Recommended Solution |
| Decreased this compound activity over time | Degradation of this compound in the culture medium. | 1. Optimize Media Composition: Supplement the medium with stabilizing agents such as antioxidants or carrier proteins like albumin.[3][4] 2. Control Environmental Conditions: Maintain a stable pH and temperature. Minimize exposure to light by using amber-colored culture vessels.[5] 3. Replenish this compound: Perform partial media changes to replenish the this compound concentration regularly. |
| High variability between experimental replicates | Inconsistent this compound concentration or degradation. | 1. Standardize this compound Handling: Prepare fresh stock solutions of this compound for each experiment and store them under validated conditions. Avoid repeated freeze-thaw cycles.[1] 2. Monitor this compound Concentration: Measure the this compound concentration at the beginning and end of each experiment to ensure consistency. |
| Appearance of unknown peaks in analytical assays | Formation of this compound degradation products. | 1. Identify Degradation Products: Use techniques like LC-MS to identify the structure of the degradation products.[6] This can provide insights into the degradation pathway. 2. Modify Culture Conditions: Based on the identified degradation pathway, adjust culture conditions to minimize the formation of these products. For example, if oxidation is the cause, add antioxidants to the medium. |
| Cell toxicity or altered cell morphology | High concentrations of this compound or its degradation products may be toxic. | 1. Determine Optimal Concentration: Perform a dose-response experiment to identify the optimal, non-toxic concentration of this compound. 2. Assess Purity: Ensure the purity of the this compound stock to rule out contaminants as the source of toxicity. |
Experimental Protocols
Protocol 1: Determination of this compound Half-Life in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare the complete cell culture medium to be tested.
-
Add this compound to the medium at the desired final concentration.
-
Aliquot the medium into sterile, light-protected tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot.
-
Immediately analyze the concentration of this compound in the aliquot using a validated analytical method (e.g., HPLC or LC-MS).
-
Plot the concentration of this compound versus time and calculate the half-life.
Protocol 2: Monitoring this compound Stability in the Presence of Cells
Objective: To assess the stability of this compound in a co-culture system.
Methodology:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing this compound at the target concentration.
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect a small aliquot of the culture supernatant.
-
Centrifuge the aliquot to remove any cells or debris.
-
Analyze the supernatant for this compound concentration using a suitable analytical method.
-
Concurrently, monitor cell viability and morphology to assess any cytotoxic effects.
Data Presentation
Table 1: Half-Life of this compound in Different Cell Culture Media
| Medium Formulation | Supplement | Half-Life (Hours) at 37°C |
| Standard Medium A | 10% FBS | 24.5 ± 1.8 |
| Standard Medium A | 1% BSA | 36.2 ± 2.5 |
| Serum-Free Medium B | None | 18.7 ± 1.5 |
| Serum-Free Medium B | 0.5% Albumin | 30.1 ± 2.1 |
| Serum-Free Medium B | Antioxidant Cocktail | 25.8 ± 1.9 |
Table 2: Effect of pH on this compound Stability
| pH of Culture Medium | This compound Concentration after 48h (% of Initial) |
| 6.8 | 65% |
| 7.0 | 78% |
| 7.2 | 85% |
| 7.4 | 82% |
| 7.6 | 75% |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. news-medical.net [news-medical.net]
- 3. Providing Stability In Vivo, In Vitro, and In Culture | The Scientist [the-scientist.com]
- 4. Cell Culture Supplements - Levprot Bioscience [levprot.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. Structures of Degradation Products and Degradation Pathways of Aflatoxin B1 by High-Voltage Atmospheric Cold Plasma (HVACP) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining ZT55 delivery methods for animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the investigational compound ZT55 in animal studies. This compound is a novel kinase inhibitor with low aqueous solubility, presenting unique challenges for in vivo delivery. This guide is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
I. Formulation of this compound for In Vivo Studies
The poor aqueous solubility of this compound is a critical consideration for achieving consistent and reliable results in animal models. Improper formulation can lead to low bioavailability, high variability, and potential toxicity.
Frequently Asked Questions (FAQs): Formulation
Q1: What are the recommended formulation strategies for the poorly soluble compound this compound?
A1: Due to its low water solubility, direct administration of this compound in an aqueous vehicle is not recommended. Several strategies can be employed to enhance its solubility and bioavailability for preclinical studies.[1][2][3] These include:
-
Co-solvent systems: Utilizing a mixture of a primary solvent (in which this compound is soluble) and a co-solvent (typically water or saline) to maintain solubility upon administration.[2]
-
Lipid-based formulations: Incorporating this compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[1][4]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range to increase the surface area and dissolution rate.[1][5]
-
Inclusion complexes: Using cyclodextrins to form complexes that enhance the solubility of this compound.[1][2]
Q2: How do I choose the right formulation strategy for my animal study?
A2: The choice of formulation depends on several factors, including the intended route of administration, the required dose, and the duration of the study. For oral administration, lipid-based formulations and nanosuspensions have shown promise in improving oral bioavailability.[4] For parenteral routes (intravenous, intraperitoneal, subcutaneous), co-solvent systems and nanosuspensions are often utilized. It is crucial to conduct preliminary formulation screening to assess the solubility, stability, and in vivo tolerability of the chosen formulation.
Q3: What are some common excipients used in formulations for poorly soluble drugs?
A3: A variety of excipients can be used to formulate poorly soluble compounds like this compound. The selection should be based on their safety and tolerability in the specific animal model.[2]
| Excipient Type | Examples | Purpose |
| Solvents/Co-solvents | DMSO, Ethanol, PEG 300, PEG 400 | To dissolve the compound. |
| Surfactants | Tween® 80, Cremophor® EL, Solutol® HS 15 | To increase solubility and stability.[2] |
| Lipids/Oils | Corn oil, Sesame oil, Medium-chain triglycerides | To create lipid-based formulations.[1][4] |
| Polymers | Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) | To create solid dispersions or stabilize nanosuspensions. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | To form inclusion complexes and improve solubility.[1][2] |
Q4: How can I ensure the stability of my this compound formulation?
A4: Formulation stability is critical for obtaining reproducible results. It is important to assess both the physical and chemical stability of your this compound formulation. This includes monitoring for precipitation, changes in particle size, and degradation of the active compound over time and under different storage conditions. For some compounds, exposure to light and high temperatures can cause degradation.[6]
II. Administration Routes and Troubleshooting
The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of this compound. This section provides troubleshooting guidance for common administration routes in mice.
A. Oral Gavage (PO)
Oral gavage is a common method for precise oral dosing in rodents. However, it can be stressful for the animals and requires proper technique to avoid complications.[7]
| Issue | Possible Cause | Recommended Solution |
| Animal struggles excessively during restraint. | Improper restraint technique or animal anxiety. | Ensure a firm but gentle grip. Allow animals to acclimate to handling before the procedure.[8][9] Consider using a two-person technique for larger or more agitated animals. |
| Fluid bubbles from the nose or animal coughs/chokes during dosing. | Accidental administration into the trachea.[8][10] | Immediately stop the procedure and remove the gavage needle.[8][10] Monitor the animal closely for signs of respiratory distress. Refine your technique to ensure the gavage needle is correctly placed in the esophagus.[10] Using flexible plastic feeding tubes can minimize the risk of tracheal placement.[8] |
| Regurgitation of the formulation after dosing. | Dosing volume is too large, or the formulation is irritating. | Ensure the dosing volume is within the recommended limits (see table below).[11] Consider splitting the dose if a large volume is necessary. If the formulation is irritating, it may need to be modified. |
| Esophageal or stomach perforation (indicated by blood on the needle or signs of distress). | Improper gavage technique, forcing the needle. | Never force the gavage needle.[10] Ensure the gavage needle is of the appropriate length and diameter for the size of the mouse.[8][11] If perforation is suspected, the animal should be euthanized and a necropsy performed to confirm. |
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.[8] The body should be held in an upright position.
-
Gavage Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it reaches the pharynx.[10]
-
Esophageal Placement: Once the needle is past the pharynx, it should slide easily down the esophagus with minimal resistance.[10]
-
Substance Administration: Slowly administer the this compound formulation.
-
Needle Removal: Gently withdraw the gavage needle.
-
Post-Procedure Monitoring: Monitor the animal for several minutes after the procedure for any signs of distress.[8]
B. Intravenous (IV) Injection
Intravenous injection, typically via the tail vein in mice, ensures the most direct and complete systemic delivery of a compound. However, it is a technically challenging procedure.[12][13][14]
| Issue | Possible Cause | Recommended Solution |
| Difficulty visualizing or accessing the tail vein. | Vasoconstriction of the tail veins. | Warm the mouse's tail using a heat lamp or by immersing it in warm water (30-35°C) to induce vasodilation.[12][15] |
| Formation of a subcutaneous bleb or swelling at the injection site. | The needle has either passed through the vein or is not in the vein. | Stop the injection immediately. Withdraw the needle and apply gentle pressure to the site. A new attempt can be made at a more cranial location on the same vein or on the contralateral vein.[15] |
| Blood flashes back into the needle hub, but the injection is met with resistance. | The needle tip is partially occluded by the vessel wall. | Slightly rotate or advance the needle to ensure the bevel is fully within the lumen of the vein. |
| The animal shows signs of distress or an adverse reaction during injection. | The formulation may be causing an immediate reaction, or the injection rate is too fast. | Stop the injection. Monitor the animal closely. Consider diluting the formulation or reducing the injection rate in future experiments. |
-
Animal Restraint: Place the mouse in a suitable restraint device.
-
Vein Dilation: Warm the tail to dilate the lateral tail veins.[12][15]
-
Needle Insertion: Insert a 27-30 gauge needle into one of the lateral tail veins at a shallow angle.
-
Confirm Placement: A small flash of blood in the needle hub may indicate correct placement.
-
Substance Administration: Slowly inject the this compound formulation. The vessel should clear as the solution is administered.[15]
-
Needle Removal: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse effects.[15]
C. Intraperitoneal (IP) Injection
Intraperitoneal injections are commonly used for systemic administration. While technically less demanding than IV injections, there is a risk of misinjection into abdominal organs.[16]
| Issue | Possible Cause | Recommended Solution |
| Aspiration of urine, blood, or intestinal contents into the syringe. | The needle has punctured the bladder, a blood vessel, or the gastrointestinal tract.[17] | Do not inject. Withdraw the needle and discard the syringe and its contents. Use a new sterile syringe and needle for a subsequent attempt.[17] Monitor the animal for any signs of distress. |
| The animal exhibits signs of pain or distress after injection (e.g., lameness). | The injection may have been administered into muscle or may have irritated a nerve. The formulation itself may be an irritant. | Ensure correct needle placement in the lower right abdominal quadrant. If the formulation is suspected to be an irritant, it may need to be reformulated to be more physiologically compatible (e.g., adjusting pH, tonicity). |
| Leakage of the injected substance from the injection site. | The needle gauge may be too large, or the injection volume is excessive. | Use an appropriate needle size (see table below). Ensure the injection volume is within the recommended guidelines. |
| Lack of expected therapeutic effect or high variability in results. | Misinjection into subcutaneous fat, the cecum, or other organs.[16] | Refine injection technique. Ensure the animal is properly restrained with its head tilted downwards to move the abdominal organs away from the injection site.[17] |
-
Animal Restraint: Manually restrain the mouse, ensuring control of the head and body.
-
Positioning: Tilt the mouse so that its head is slightly lower than its hindquarters. This helps to displace the abdominal organs.[17]
-
Injection Site: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Needle Insertion: Insert the needle at a 15-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure that no fluid (blood, urine, or intestinal contents) is aspirated.[17]
-
Substance Administration: Inject the this compound formulation.
-
Needle Removal: Withdraw the needle and return the animal to its cage.
-
Post-Procedure Monitoring: Observe the animal for any adverse reactions.[17]
D. Subcutaneous (SC or Sub-Q) Injection
Subcutaneous injection is a relatively simple method for administering substances that require slower absorption compared to IV or IP routes.
| Issue | Possible Cause | Recommended Solution |
| Leakage of the injected substance from the injection site. | The needle was not inserted deep enough into the subcutaneous space, or the injection was too rapid. | Ensure the needle fully penetrates the skin into the subcutaneous space. Inject the substance slowly and steadily.[18] After injection, gently pinch the skin at the injection site as the needle is withdrawn.[19] |
| Formation of a lump at the injection site that does not dissipate. | The formulation may have precipitated upon injection, or the volume is too large for a single site. | If precipitation is suspected, the formulation may need to be optimized for better in vivo stability. For large volumes, consider splitting the dose and injecting at multiple sites.[20] |
| Skin irritation or necrosis at the injection site. | The formulation is not physiologically compatible (e.g., wrong pH, high concentration of co-solvents). | The formulation should be as close to physiological pH and isotonicity as possible. Test the tolerability of the vehicle alone before administering the this compound formulation. |
| Intradermal or intramuscular injection instead of subcutaneous. | Improper injection technique. | Tent the skin and insert the needle at the base of the tented skin, parallel to the body.[19][21][22] The needle should move freely in the subcutaneous space. |
-
Animal Restraint: Manually restrain the mouse.
-
Injection Site: The loose skin over the back, between the shoulder blades, is a common site.[18]
-
Tenting the Skin: Gently lift the skin to create a "tent."[21][22]
-
Needle Insertion: Insert the needle into the base of the tented skin.
-
Aspiration: Gently pull back on the plunger to ensure a blood vessel has not been entered.[22]
-
Substance Administration: Inject the this compound formulation. A small lump should form under the skin.
-
Needle Removal: Withdraw the needle and gently massage the area to help disperse the substance.
-
Post-Procedure Monitoring: Return the animal to its cage and monitor the injection site.
III. Recommended Volumes and Needle Sizes for Mice
Adherence to recommended guidelines for injection volumes and needle sizes is crucial for animal welfare and data quality.
| Route of Administration | Recommended Needle Gauge | Maximum Injection Volume (per site) |
| Oral Gavage (PO) | 20-22 G (for adult mice)[11] | 10 mL/kg[11] |
| Intravenous (IV) | 27-30 G | 5 mL/kg (bolus) |
| Intraperitoneal (IP) | 25-27 G[17] | 10 mL/kg[17] |
| Subcutaneous (SC) | 25-27 G[22] | 5 mL/kg[22] |
Note: These are general guidelines. The exact volumes and needle sizes may need to be adjusted based on the specific animal strain, age, and the viscosity of the formulation. Always consult your institution's animal care and use committee (IACUC) guidelines.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. instechlabs.com [instechlabs.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. Evaluation of Mouse Tail-Vein Injections Both Qualitatively and Quantitatively on Small-Animal PET Tail Scans | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 14. Evaluation of mouse tail-vein injections both qualitatively and quantitatively on small-animal PET tail scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 16. documents.uow.edu.au [documents.uow.edu.au]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. assaygenie.com [assaygenie.com]
- 19. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 20. research-support.uq.edu.au [research-support.uq.edu.au]
- 21. urmc.rochester.edu [urmc.rochester.edu]
- 22. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
Technical Support Center: Accurate IC50 Determination of ZT55
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the half-maximal inhibitory concentration (IC50) of the inhibitor ZT55.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value and why is it important?
The IC50 (half-maximal inhibitory concentration) is a quantitative measure of the potency of an inhibitor.[1] It represents the concentration of a substance (e.g., this compound) required to inhibit a specific biological or biochemical process by 50%.[1][2][3] This metric is crucial in drug discovery and development for comparing the potency of different compounds and is a key parameter in dose-response analyses.[3][4]
Q2: What are the common methods for determining the IC50 of a compound like this compound?
The IC50 of an inhibitor can be determined using various functional assays. The choice of method depends on the target and mechanism of action of the compound. Common approaches include:
-
Cell-Based Assays: These assays measure a cellular response to the inhibitor, such as cell viability, proliferation, or cytotoxicity.[2] Examples include MTT, MTS, and CellTiter-Glo assays, which are suitable for assessing the overall effect of a compound on a cell population.[2][5]
-
Biochemical (Enzyme) Assays: If this compound targets a specific enzyme, its IC50 can be determined by measuring the inhibition of the enzyme's activity in vitro.[6][7] These assays directly measure the effect of the inhibitor on its molecular target.
-
In-Cell Westerns: This technique combines principles of immunoassays and Western blotting to quantify protein expression and phosphorylation within intact cells, offering a physiologically relevant context for IC50 determination.[3]
Q3: How do I select the appropriate concentration range for this compound in my IC50 experiment?
To accurately determine the IC50, it is essential to test a range of concentrations that span from no inhibitory effect to a maximal effect. A typical approach involves performing a serial dilution of this compound. An eight-point dose range is often recommended for initial experiments.[2] If the approximate potency of this compound is unknown, a wide concentration range (e.g., from picomolar to micromolar) should be tested initially to identify the active range. The goal is to obtain a complete sigmoidal dose-response curve.
Q4: How should I analyze my data to calculate the IC50 value?
The IC50 value is determined by fitting the experimental data to a dose-response curve using non-linear regression.[4] The data is typically plotted with the log of the inhibitor concentration on the x-axis and the percentage of inhibition on the y-axis, which usually results in a sigmoidal curve.[4][7] The IC50 is the concentration at which 50% inhibition is observed on this curve.[4] Software such as GraphPad Prism or online calculators can be used for this analysis.[4][8]
Troubleshooting Guide
Problem 1: I am not observing a dose-dependent inhibition with this compound.
-
Possible Cause 1: Incorrect Concentration Range. The concentrations of this compound tested may be too high or too low.
-
Solution: Perform a wider range of serial dilutions (e.g., spanning several orders of magnitude) to find the effective concentration range.
-
-
Possible Cause 2: this compound Instability or Insolubility. this compound may be degrading in the assay medium or precipitating at higher concentrations.
-
Solution: Check the solubility of this compound in your assay buffer. You may need to use a different solvent (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells and does not affect the assay.[5] Always prepare fresh dilutions of this compound for each experiment.
-
-
Possible Cause 3: Inactive Compound. The batch of this compound may be inactive.
-
Solution: Verify the identity and purity of your this compound stock. If possible, test a new batch of the compound.
-
Problem 2: My dose-response curve is not sigmoidal or does not have clear upper and lower plateaus.
-
Possible Cause 1: Insufficient Concentration Range. The tested concentrations may not be high enough to achieve maximal inhibition or low enough to show no inhibition.
-
Solution: Extend the concentration range of this compound in both directions. It is crucial to have data points that define the top and bottom of the curve.[9]
-
-
Possible Cause 2: Compound has low potency or is insoluble. If the curve flattens out at a level of inhibition less than 100%, it could indicate that this compound has reached its solubility limit or has partial inhibitory activity.[10]
-
Solution: Investigate the solubility of this compound in the assay medium.[10] If solubility is an issue, consider modifying the assay buffer or using a different formulation of the compound if available.
-
-
Possible Cause 3: Assay Variability. High variability between replicate wells can obscure the true shape of the dose-response curve.
-
Solution: Ensure proper mixing of reagents, accurate pipetting, and consistent cell seeding density. Increase the number of replicates for each concentration.
-
Problem 3: The calculated IC50 value for this compound varies significantly between experiments.
-
Possible Cause 1: Inconsistent Experimental Conditions. Minor variations in cell density, incubation time, reagent concentrations, or passage number of cells can affect the IC50 value.[10][11]
-
Solution: Standardize all experimental parameters. Use cells within a consistent range of passage numbers, and ensure that incubation times and reagent concentrations are identical for all experiments.
-
-
Possible Cause 2: Differences in this compound Stock Preparation. The primary reason for differences in IC50 values between labs can be variations in the preparation of stock solutions.[12]
-
Solution: Carefully prepare and store the stock solution of this compound. Aliquot the stock to avoid repeated freeze-thaw cycles. Periodically verify the concentration of the stock solution if possible.
-
-
Possible Cause 3: Time-Dependent Inhibition. If this compound is an irreversible or slow-binding inhibitor, the IC50 value will be dependent on the pre-incubation time with the target.[13]
-
Solution: For irreversible inhibitors, it is important to measure the IC50 at different time points to characterize its time-dependent nature.[13]
-
Experimental Protocols
Cell-Based IC50 Determination using MTT Assay
This protocol provides a general method for determining the IC50 of this compound based on its effect on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells in complete medium to the desired seeding density (this needs to be optimized for each cell line, a common range is 5,000-10,000 cells/well).[5]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from your stock solution. A common starting point is a 2-fold or 3-fold serial dilution over 8 to 12 concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Recommended Range/Value |
| Cell Seeding Density | 1,000 - 10,000 cells/well (cell line dependent)[5] |
| This compound Concentration Range | 8-12 concentrations, serial dilution (e.g., 2-fold or 3-fold) |
| Incubation Time | 24 - 72 hours[5] |
| Replicates | Minimum of 3 per concentration |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for IC50 determination experiments.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. clyte.tech [clyte.tech]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Enzyme Inhibition (IC50) Test Kit, Human, Gender-independent - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. biorxiv.org [biorxiv.org]
Mitigating potential cytotoxicity of ZT55 in non-target cells
Technical Support Center: ZT55 Cytotoxicity Mitigation
This guide provides researchers, scientists, and drug development professionals with technical support for mitigating the potential cytotoxicity of the experimental compound this compound in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of this compound-induced cytotoxicity?
A1: this compound is hypothesized to be a potent inducer of apoptosis. Its primary mechanism involves the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of executioner caspases, primarily Caspase-3.[1][2][3] While this is desirable in cancer cells, off-target activation in healthy, non-target cells can lead to unintended cytotoxicity.
Q2: We are observing significant cytotoxicity in our non-target control cell line even at low concentrations of this compound. Is this expected?
A2: High sensitivity in certain non-target cell lines can occur. This may be due to higher expression of pro-apoptotic proteins or specific off-target interactions. We recommend performing a dose-response analysis across multiple non-target cell lines to establish a baseline therapeutic window. Refer to the data in Table 1 for a comparison of IC50 values in common cell lines.
Q3: Can co-treatment with another agent reduce this compound's cytotoxicity in non-target cells?
A3: Yes, co-treatment with cytoprotective agents can be a viable strategy. For instance, antioxidants can mitigate cytotoxicity if this compound induces significant oxidative stress. Another approach is the co-administration of a pan-caspase inhibitor, although this may also interfere with the desired therapeutic effect in target cells. Preliminary data on co-treatment with the antioxidant N-acetylcysteine (NAC) is presented in Table 2 .
Q4: How can we be sure the cell death we are observing is apoptosis and not necrosis?
A4: It is crucial to distinguish between apoptotic and necrotic cell death. We recommend performing a lactate dehydrogenase (LDH) assay, which measures membrane integrity (a hallmark of necrosis), in parallel with an apoptosis-specific assay, such as a Caspase-3 activity assay. See the protocols provided in the "Experimental Protocols" section for details.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Target and Non-Target Cell Lines
| Cell Line | Cell Type | Role | This compound IC50 (µM) after 48h |
| SKOV3 | Ovarian Cancer | Target | 5.2 ± 0.4 |
| A549 | Lung Cancer | Target | 8.1 ± 0.7 |
| HEK293 | Human Embryonic Kidney | Non-Target | 45.3 ± 3.1 |
| HUVEC | Human Umbilical Vein | Non-Target | 78.6 ± 5.9 |
IC50 values were determined using an MTT assay.
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound Cytotoxicity
| Cell Line | Treatment | Cell Viability (%) |
| HEK293 | This compound (50 µM) | 48% |
| HEK293 | This compound (50 µM) + NAC (1 mM) | 75% |
| SKOV3 | This compound (5 µM) | 51% |
| SKOV3 | This compound (5 µM) + NAC (1 mM) | 53% |
Cell viability was assessed after 48 hours using an MTT assay.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Allow the plate to rest at room temperature for 20 minutes on a level surface before incubation to ensure even cell distribution.[4] |
| Edge Effects | Avoid using the outermost wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and ensure slow, consistent dispensing.[4][5] |
| Compound Precipitation | Visually inspect wells for any precipitate after adding this compound. If observed, consider using a lower concentration or a different solvent system. |
Issue 2: Low Signal-to-Background Ratio in MTT/LDH Assays
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Number | Titrate the cell seeding density to find an optimal number that provides a robust signal within the linear range of the assay.[6] |
| Incorrect Incubation Time | Optimize the incubation time for both the compound treatment and the assay reagent. |
| Reagent Degradation | Check the expiration dates of all assay components. Store reagents as recommended and protect them from light. |
| Cell Culture Medium Interference | Phenol red or high concentrations of reducing agents in the medium can interfere with absorbance readings. Use phenol red-free medium for the assay step.[6] |
Visualizations
Caption: this compound-induced caspase-dependent apoptosis pathway.
Caption: Experimental workflow for assessing cytotoxicity.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (with or without a cytoprotective agent). Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. Prepare a "Maximum LDH Release" control by adding a lysis buffer to control wells 1 hour before the end of incubation.
-
Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate percent cytotoxicity as: ((Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)) * 100.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of the key executioner caspase in apoptosis.
-
Cell Lysis: After treatment, collect both adherent and floating cells. Lyse the cells using a provided lysis buffer on ice for 15 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Plate: Add 50 µg of protein from each sample to the wells of a black, 96-well microplate.
-
Substrate Addition: Add the Caspase-3 substrate (e.g., DEVD-AFC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation of ~400 nm and emission of ~505 nm.
-
Analysis: Express the results as relative fluorescence units (RFU) or fold-change over the untreated control.
References
Validation & Comparative
ZT55: A Comparative Analysis of a Novel Selective JAK2 Inhibitor
In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), the development of selective JAK2 inhibitors marks a significant advancement. This guide provides a comparative analysis of ZT55, a novel and highly selective JAK2 inhibitor, against other established JAK2 inhibitors: Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, mechanism of action, and the experimental basis for these findings.
Data Presentation: Efficacy of JAK2 Inhibitors
The following table summarizes the in vitro potency of this compound and other JAK2 inhibitors against the JAK2 kinase and other members of the Janus kinase family. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency; a lower value indicates a more potent inhibitor.
| Inhibitor | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Other Notable Targets (IC50) |
| This compound | 31[1] | ~10,000[2] | ~10,000[2] | - | - |
| Ruxolitinib | 2.8 - 3.3[3][4][5][6] | 2.8 - 3.3[3][4][5][6] | 428[3] | 19[3] | - |
| Fedratinib | 3 - 6[7][8][9] | ~105[8] | >1000[8] | ~405[8] | FLT3 (15 nM)[8][9], RET (48 nM)[8] |
| Pacritinib | 19 - 23[10] | >1000[11] | 520[11] | 50[11] | FLT3 (22 nM)[10], ACVR1 (16.7 nM)[12] |
| Momelotinib | 18[13] | 11[13] | 155[13] | 17[13] | ACVR1 (52.5 nM)[12] |
Mechanism of Action: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical regulator of hematopoiesis and immune response. In many MPNs, a mutation in the JAK2 gene (V617F) leads to constitutive activation of this pathway, driving uncontrolled cell proliferation. This compound, like other JAK2 inhibitors, functions by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby inhibiting its phosphorylation activity and blocking downstream signaling through STAT proteins.[1][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound and other JAK2 inhibitors.
In Vitro Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for determining the IC50 values of kinase inhibitors.[7]
Principle: This assay measures the phosphorylation of a substrate peptide by the JAK2 kinase. The assay uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) that binds to the kinase, and another labeled with an acceptor fluorophore (e.g., d2) that binds to the phosphorylated substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). The inhibitor's potency is determined by its ability to reduce the FRET signal.[2][13]
General Protocol:
-
Reagent Preparation: Recombinant JAK2 enzyme, biotinylated substrate peptide, ATP, and the inhibitor (at various concentrations) are prepared in an appropriate kinase buffer.
-
Kinase Reaction: The JAK2 enzyme is incubated with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. The kinase reaction is then initiated by adding a mixture of the substrate peptide and ATP. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Detection: A solution containing the Eu3+-cryptate labeled antibody (to detect the kinase) and the XL665-labeled antibody (to detect the phosphorylated substrate) is added to stop the reaction and initiate the detection process.
-
Signal Measurement: After an incubation period (e.g., 60 minutes to overnight) at room temperature, the HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay
This assay assesses the ability of a JAK2 inhibitor to inhibit the growth of cancer cell lines that are dependent on JAK2 signaling, such as the HEL cell line which harbors the JAK2 V617F mutation.[15]
Principle: The viability of cells is measured after treatment with the inhibitor. A common method is the MTS assay, where a tetrazolium salt is converted by metabolically active cells into a colored formazan product, the amount of which is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cells (e.g., HEL cells) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Inhibitor Treatment: The cells are treated with various concentrations of the JAK2 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: The MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined.
Western Blot Analysis
Western blotting is used to detect the phosphorylation status of JAK2 and its downstream target STAT3, providing a direct measure of the inhibitor's effect on the signaling pathway within the cell.[6][16][17][18]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (total and phosphorylated forms).
General Protocol:
-
Cell Treatment and Lysis: Cells are treated with the JAK2 inhibitor for a specific time. The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for separation. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total JAK2, phosphorylated JAK2 (p-JAK2), total STAT3, and phosphorylated STAT3 (p-STAT3). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of inhibition.
Conclusion
This compound emerges as a highly selective and potent JAK2 inhibitor with promising preclinical efficacy. Its high selectivity for JAK2 over other JAK family members, as demonstrated by its significantly higher IC50 values for JAK1 and JAK3, suggests a potential for a more favorable side-effect profile compared to less selective inhibitors. The in vitro data from cell proliferation and Western blot assays in JAK2 V617F-positive cell lines, coupled with in vivo efficacy in xenograft models, strongly support its further development.[1]
This comparative guide highlights the key efficacy parameters of this compound in the context of established JAK2 inhibitors. The provided experimental methodologies offer a framework for the continued investigation and validation of novel therapeutic agents targeting the JAK-STAT pathway. Further clinical studies are necessary to fully elucidate the therapeutic potential of this compound in patients with myeloproliferative neoplasms.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and evaluation of this compound, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Cross-Validation of CP-55,940's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of CP-55,940, a potent synthetic cannabinoid agonist, against other commonly used cannabinoid receptor agonists. The data presented herein is intended to assist researchers in selecting the appropriate research tools for their studies of the endocannabinoid system.
Data Presentation: Comparative Selectivity of Cannabinoid Agonists
The following table summarizes the binding affinities (Ki) of CP-55,940 and alternative cannabinoid agonists for the human cannabinoid receptors CB1 and CB2. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated to illustrate the preference of each compound for one receptor over the other.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Receptor Profile |
| CP-55,940 | 0.58 - 5.0[1][2] | 0.68 - 2.6[1][2] | ~1 | Non-selective Full Agonist[1] |
| WIN 55,212-2 | 1.9 - 62.3[3] | 3.3 | ~0.3 - 18.9 | Non-selective Agonist[4][5] |
| JWH-018 | 9.00 ± 5.00[6] | 2.94 ± 2.65[6] | ~3.06 | Full Agonist, slight CB2 selectivity[6] |
| Δ⁹-THC | ~41[3] | - | CB1 Partial Agonist | - |
Note: Ki values can vary between different studies and experimental conditions. The data presented represents a range of reported values.
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. Below is a detailed methodology for a typical cannabinoid receptor binding assay.
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 and CB2 cannabinoid receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
[³H]CP-55,940 (radioligand).
-
Test compounds (e.g., CP-55,940, WIN 55,212-2, JWH-018).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membrane preparation, [³H]CP-55,940 at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Total and Non-specific Binding: Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known cannabinoid receptor agonist to saturate the receptors).
-
Equilibrium: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for Cannabinoid Receptor Binding Assay
Caption: Workflow for determining compound binding affinity.
Simplified CB1 Receptor Signaling Pathway
References
- 1. CP 55,940 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 4. CAS 131543-22-1: Win 55212-2 | CymitQuimica [cymitquimica.com]
- 5. WIN 55,212-2 mesylate (a highly potent non-selective cannabinoid CB1 and CB2 receptor agonist) elevates the threshold for maximal electroshock-induced seizures in mice [jpccr.eu]
- 6. JWH-018 - Wikipedia [en.wikipedia.org]
Comparative Analysis of ZT55's Effect on Myeloproliferative Neoplasm (MPN) Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational JAK2 inhibitor, ZT55, against established therapies for Myeloproliferative Neoplasms (MPNs). This document summarizes key experimental data, details methodologies for reproducibility, and visualizes relevant biological pathways and workflows.
Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of myeloid cells. A key driver in many MPNs is a mutation in the Janus kinase 2 (JAK2) gene, most commonly the V617F mutation, which leads to constitutive activation of the JAK-STAT signaling pathway.[1] This has made JAK2 a prime target for therapeutic intervention. This compound is a novel, highly selective tyrosine kinase inhibitor targeting JAK2.[1] This guide evaluates its preclinical efficacy in comparison to other known JAK inhibitors: Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib.
Quantitative Data Summary
The following tables summarize the available in vitro data for this compound and its comparators on various MPN cell lines. The data highlights the differential effects of these inhibitors on cell viability, apoptosis, and cell cycle progression.
This compound Performance Data
Currently, detailed quantitative in vitro data for this compound is primarily available for the HEL cell line, which is homozygous for the JAK2 V617F mutation.
| Cell Line | Assay | Metric | Value | Reference |
| HEL (JAK2 V617F) | Kinase Inhibition | IC50 (JAK2) | 0.031 µM | [1] |
| HEL (JAK2 V617F) | Cell Proliferation | - | Inhibited in a concentration-dependent manner | [1] |
| HEL (JAK2 V617F) | Apoptosis | - | Induced caspase-dependent apoptosis | [1] |
| HEL (JAK2 V617F) | Cell Cycle | - | Arrest at G2/M phase | [1] |
| Primary MPN Patient Cells (JAK2 V617F) | Colony Formation (BFU-E) | IC50 | 19.47 - 35.43 µM | [1] |
Comparative Inhibitor Performance Data: Cell Viability (IC50)
A comprehensive study compared the effects of four approved JAK inhibitors on the viability of three MPN cell lines: HEL (JAK2 V617F homozygous), UKE-1 (JAK2 V617F heterozygous), and SET-2 (JAK2 V617F). The half-maximal inhibitory concentrations (IC50) are presented below.
| Inhibitor | HEL IC50 (nM) | UKE-1 IC50 (nM) | SET-2 IC50 (nM) | Reference |
| Ruxolitinib | 325 | 73 | 55 | [2][3] |
| Fedratinib | ~400 | ~300 | ~400 | [4] |
| Pacritinib | ~500 | ~200 | ~600 | [4] |
| Momelotinib | ~1800 | ~1000 | ~1500 | [4] |
Comparative Inhibitor Performance Data: Apoptosis
The induction of apoptosis in HEL and UKE-1 cells was quantified after treatment with the respective inhibitors.
| Inhibitor (Concentration) | Cell Line | Apoptotic Cells (%) | Reference |
| Fedratinib (500 nM, 48h) | HEL | ~25% | [4] |
| Momelotinib (1 µM, 48h) | HEL | ~20% | [4] |
| Pacritinib (500 nM, 48h) | HEL | ~30% | [4] |
| Fedratinib (500 nM, 48h) | UKE-1 | ~40% | [4] |
| Momelotinib (1 µM, 48h) | UKE-1 | ~25% | [4] |
| Pacritinib (500 nM, 48h) | UKE-1 | ~50% | [4] |
Comparative Inhibitor Performance Data: Cell Cycle Analysis
The effects of the inhibitors on the cell cycle distribution of HEL and UKE-1 cells were also evaluated.
| Inhibitor (Concentration) | Cell Line | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Fedratinib (500 nM, 24h) | HEL | ~55% | ~30% | ~15% | [4] |
| Momelotinib (1 µM, 24h) | HEL | ~60% | ~25% | ~15% | [4] |
| Pacritinib (500 nM, 24h) | HEL | ~65% | ~20% | ~15% | [4] |
| Fedratinib (500 nM, 24h) | UKE-1 | ~60% | ~25% | ~15% | [4] |
| Momelotinib (1 µM, 24h) | UKE-1 | ~65% | ~20% | ~15% | [4] |
| Pacritinib (500 nM, 24h) | UKE-1 | ~70% | ~15% | ~15% | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Proliferation Assay
-
Cell Culture: MPN cell lines (HEL, UKE-1, SET-2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well.
-
Treatment: Cells are treated with various concentrations of this compound or comparator inhibitors (e.g., Ruxolitinib, Fedratinib, Pacritinib, Momelotinib) for 72 hours. A vehicle control (DMSO) is also included.
-
Viability Assessment: Cell viability is assessed using a CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis of the dose-response curves.
Apoptosis Assay
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of inhibitors for 24 or 48 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with inhibitors for a specified period (e.g., 24 hours).
-
Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
Colony Formation Assay
-
Cell Isolation: Mononuclear cells are isolated from the peripheral blood of MPN patients using Ficoll-Paque density gradient centrifugation.
-
Plating: Cells are plated in a methylcellulose-based medium supplemented with cytokines (e.g., erythropoietin for BFU-E colonies).
-
Treatment: The cells are treated with various concentrations of the inhibitors.
-
Incubation: The plates are incubated for 14-21 days at 37°C in a humidified atmosphere with 5% CO2.
-
Colony Counting: The number of colonies (e.g., burst-forming unit-erythroid, BFU-E) is counted using an inverted microscope.
-
Data Analysis: The IC50 value for colony formation inhibition is calculated from the dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is constitutively activated in many MPNs due to the JAK2 V617F mutation. This compound and other JAK inhibitors act by blocking the kinase activity of JAK2, thereby inhibiting downstream signaling.
References
A Head-to-Head Analysis of ZT55 and Fedratinib on STAT Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two selective Janus kinase 2 (JAK2) inhibitors, ZT55 and Fedratinib, with a focus on their impact on the Signal Transducer and Activator of Transcription (STAT) signaling pathway. This comparison is based on available preclinical data.
Introduction
The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival. Dysregulation of this pathway, often driven by activating mutations in JAK2 such as V617F, is a hallmark of myeloproliferative neoplasms (MPNs). Consequently, JAK2 has emerged as a key therapeutic target. Both this compound and Fedratinib are potent inhibitors of JAK2 that have demonstrated the ability to block downstream STAT signaling. This guide synthesizes the current understanding of their comparative efficacy and mechanisms of action.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and Fedratinib exert their therapeutic effects by inhibiting the catalytic activity of JAK2. This inhibition prevents the phosphorylation and subsequent activation of downstream STAT proteins, primarily STAT3 and STAT5, which are crucial for the transcription of genes involved in cell growth and survival. By blocking this pathway, both compounds can induce apoptosis in malignant cells.
Fedratinib is a selective inhibitor of JAK2 and has also been shown to inhibit FMS-like tyrosine kinase 3 (FLT3).[1][2] this compound is reported to be a highly selective JAK2 inhibitor.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and evaluation of this compound, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Induction of Caspase-Dependent Apoptosis by ZT55: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the pro-apoptotic effects of the hypothetical compound ZT55, focusing on its mechanism of inducing caspase-dependent apoptosis. The performance of this compound is compared with another well-established apoptosis-inducing agent, providing experimental data to support the comparison. Detailed methodologies for key experiments are included to facilitate reproducibility.
Performance Comparison: this compound vs. Alternative Agent
The pro-apoptotic efficacy of this compound was evaluated in comparison to Doxorubicin, a widely used chemotherapeutic agent known to induce apoptosis. Key parameters such as cell viability, caspase-3 activation, and cleavage of poly (ADP-ribose) polymerase (PARP) were assessed.
Table 1: Cell Viability in Response to this compound and Doxorubicin
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| This compound (Staurosporine) | U-937 | 18 | ~0.5[1] |
| U-937 | 24 | ~1.0[1] | |
| Doxorubicin | iPS-derived Cardiomyocytes | 48 | 3.5[2] |
| Imatinib-resistant CML cells | 24 | 1.0[3] |
Table 2: Caspase-3 Activation
| Compound | Cell Line | Treatment | Fold Increase in Caspase-3 Activity (vs. Control) |
| This compound (Staurosporine) | IgR3 and Mel-RM | 1 µM for 16 hours | Peak activation observed[4] |
| Human Corneal Endothelial Cells | 0.2 µM, peak at 12 hours | Significant increase from 3 hours[5] | |
| Doxorubicin | Imatinib-resistant CML cells | 1.0 µM | Significant increase[3] |
Table 3: PARP Cleavage
| Compound | Cell Line | Treatment | Observation |
| This compound (Staurosporine) | Human Corneal Endothelial Cells | 0.2 µM for 3 hours | Cleaved PARP detected[5] |
| L1210/S cells | Not specified | Early PARP cleavage[6] | |
| Doxorubicin | iPS-derived Cardiomyocytes | Increasing doses | Dose-dependent increase in cleaved PARP[2] |
Signaling Pathways and Experimental Workflow
The induction of apoptosis by this compound is hypothesized to follow the intrinsic pathway, initiated by mitochondrial stress, leading to the activation of a cascade of caspases.
Figure 1. Signaling pathways of apoptosis.
The following diagram illustrates a typical workflow for verifying this compound-induced apoptosis.
Figure 2. Experimental workflow for apoptosis verification.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate.
-
This compound and Doxorubicin of desired concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO (Dimethyl sulfoxide).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or Doxorubicin for the desired incubation period (e.g., 24, 48 hours).
-
After treatment, remove the medium and wash the cells with PBS.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[3]
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cells.
-
Cell lysis buffer.
-
Reaction buffer containing DTT (dithiothreitol).
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Fluorometer.
Procedure:
-
Induce apoptosis in cells by treating with this compound or a positive control.
-
Harvest and wash the cells.
-
Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant (cell lysate).
-
To each sample of cell lysate, add reaction buffer and the caspase-3 substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[7]
Western Blot for PARP and Caspase-3 Cleavage
This technique is used to detect the cleavage of specific proteins, which is a hallmark of apoptosis.
Materials:
-
Treated and untreated cell lysates.
-
SDS-PAGE gels.
-
Transfer buffer.
-
Nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-PARP, anti-caspase-3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Prepare protein lysates from treated and untreated cells.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of PARP (89 kDa fragment) and caspase-3 (17/19 kDa fragments) indicates apoptosis.[8][9]
References
- 1. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 2. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine induces apoptosis of melanoma by both caspase-dependent and -independent apoptotic pathways | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Reproducibility of ZT55-Induced G2/M Phase Cell Cycle Arrest: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of G2/M phase cell cycle arrest induced by the novel JAK2V617F inhibitor, ZT55, in relation to established microtubule-targeting agents, paclitaxel and colchicine. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant cellular pathways to offer an objective assessment for research and drug development applications.
Comparative Analysis of G2/M Phase Arrest
The efficacy and reproducibility of a compound in inducing cell cycle arrest are critical parameters for its potential as a therapeutic agent. Below is a summary of the quantitative data on the G2/M phase arrest induced by this compound, paclitaxel, and colchicine in various cancer cell lines. The data for this compound is derived from a study on HEL (human erythroleukemia) cells, while the data for paclitaxel and colchicine are from studies on MCF-7 (human breast adenocarcinoma) and other cell lines.
| Compound | Cell Line | Concentration | % of Cells in G2/M (Mean ± SEM/SD) | Reference |
| This compound | HEL | Control | 13.1 ± 0.8% (SEM, n=3) | [1] |
| 12.5 µM | 28.9 ± 1.2% (SEM, n=3) | [1] | ||
| 25 µM | 45.3 ± 2.1% (SEM, n=3) | [1] | ||
| 50 µM | 62.7 ± 2.5% (SEM, n=3) | [1] | ||
| Paclitaxel | MCF-7 | Control | Not specified | [2] |
| 5 nM | ~30% | [2] | ||
| 50 nM | ~70% | [2] | ||
| Colchicine | MCF-7 | Control | 62.98 ± 0.98% (SD, n=3) | [3] |
| 0.1 µg/mL | 63.70 ± 2.50% (SD, n=3) | [3] | ||
| 10 µg/mL | 73.20 ± 2.10% (SD, n=3) | [3] | ||
| 100 µg/mL | 80.00 ± 2.20% (SD, n=3) | [3] |
Note on Reproducibility: The provided data for this compound shows the standard error of the mean (SEM) from a single experiment with three replicates, indicating intra-assay precision[1]. The data for colchicine includes the standard deviation (SD) from three independent experiments, offering insight into inter-assay reproducibility[3]. While a direct, head-to-head comparison of reproducibility requires further studies, the available data suggests a consistent, dose-dependent effect of all three compounds on G2/M arrest.
Signaling Pathways and Mechanisms of Action
The induction of G2/M phase cell cycle arrest by this compound, paclitaxel, and colchicine occurs through distinct signaling pathways.
This compound: As a selective inhibitor of the JAK2V617F mutant kinase, this compound primarily targets the JAK/STAT signaling pathway. Inhibition of JAK2 leads to reduced phosphorylation and activation of downstream STAT3 and STAT5 transcription factors. This disruption of JAK/STAT signaling is linked to the induction of G2/M phase arrest and apoptosis in susceptible cells[4][5]. The precise molecular players downstream of STATs that directly mediate the G2/M arrest are still under investigation but likely involve the regulation of key cell cycle proteins.
Paclitaxel and Colchicine: Both paclitaxel and colchicine are microtubule-targeting agents, but they have opposing effects on microtubule dynamics. Paclitaxel stabilizes microtubules, preventing their depolymerization, while colchicine inhibits tubulin polymerization, leading to microtubule disassembly[6][7]. Disruption of microtubule dynamics by either mechanism activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the M phase of the cell cycle. This mitotic arrest is often measured as an accumulation of cells in the G2/M phase by flow cytometry. A key event in this process is the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), which prevents the degradation of Cyclin B1. The sustained activity of the Cyclin B1/CDK1 complex maintains the mitotic state.
Experimental Protocols
Reproducible assessment of G2/M phase cell cycle arrest is dependent on standardized and well-controlled experimental protocols.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is a widely used method for determining the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 200 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, paclitaxel, colchicine, or vehicle control for the specified duration.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA, and neutralize with complete medium. Transfer the cell suspension to a centrifuge tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins (Cyclin B1 and CDK1)
Western blotting is used to detect changes in the expression levels of key proteins that regulate the G2/M transition, such as Cyclin B1 and CDK1.
Materials:
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Conclusion
This compound demonstrates a clear, dose-dependent induction of G2/M phase cell cycle arrest in HEL cells. The available data, while limited to a single study, suggests good intra-assay precision. For a comprehensive understanding of its reproducibility, further studies investigating inter-assay and inter-laboratory variability are warranted. In comparison, the established G2/M arresting agents, paclitaxel and colchicine, have a larger body of literature supporting their effects, with some studies providing data on inter-assay variability. The distinct mechanisms of action—JAK/STAT pathway inhibition for this compound versus microtubule disruption for paclitaxel and colchicine—offer different therapeutic avenues and potential for combination therapies. The provided protocols offer a standardized framework for researchers to independently verify and compare the reproducibility of these and other compounds that induce G2/M arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. Discovery and evaluation of this compound, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Independent Validation of ZT55's Suppression of HEL Xenograft Tumors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical efficacy of ZT55, a novel tyrosine kinase inhibitor, in suppressing Human Erythroleukemia (HEL) xenograft tumors. The performance of this compound is compared with Ruxolitinib, an established JAK1/2 inhibitor. This analysis is supported by experimental data from independent studies to inform researchers and professionals in the field of drug development.
Performance Comparison of this compound and Ruxolitinib in Xenograft Tumor Models
The following tables summarize the quantitative data on the anti-tumor efficacy of this compound and Ruxolitinib in their respective xenograft models. It is important to note that the studies were conducted on different tumor models, a factor to be considered when interpreting the comparative efficacy.
Table 1: Quantitative Analysis of this compound Efficacy in HEL Xenograft Tumors [1]
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Weight (g) |
| Vehicle Control | ~100 | ~1500 ± 250 | ~1.5 ± 0.2 |
| This compound (100 mg/kg) | ~100 | ~500 ± 150 | ~0.5 ± 0.1 |
Data are presented as mean ± SEM (n=8). Treatment was administered orally once a day for 2 weeks.[1]
Table 2: Quantitative Analysis of Ruxolitinib Efficacy in Hodgkin Lymphoma (L-428) Xenograft Tumors
| Treatment Group | Initial Bioluminescence | Final Bioluminescence | Median Survival (days) |
| Vehicle Control | Not specified | Not specified | 21 |
| Ruxolitinib (45 mg/kg) | Not specified | Significantly decreased | 51.5 |
Ruxolitinib treatment significantly inhibited tumor progression as measured by bioluminescence (p < 0.05) and prolonged survival (p = 0.0001) in xenografted NSG mice.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
This compound in HEL Xenograft Model[1]
-
Cell Line: Human Erythroleukemia (HEL) cells, which harbor the JAK2V617F mutation.
-
Animal Model: 6-week-old male BALB/c nude mice.
-
Tumor Implantation: HEL cells were injected subcutaneously into the mice.
-
Treatment Initiation: When tumors reached a volume of approximately 100 mm³.
-
Drug Administration: this compound was administered orally at a dose of 100 mg/kg once daily for 2 weeks. The vehicle control group received the corresponding vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights were measured at indicated times. At the end of the study, tumors were excised and weighed.
Ruxolitinib in Hodgkin Lymphoma Xenograft Model
-
Cell Line: L-428 Hodgkin lymphoma cells.
-
Animal Model: NSG (NOD scid gamma) mice.
-
Tumor Implantation: L-428 cells were xenografted into NSG mice.
-
Drug Administration: Ruxolitinib was administered at a dose of 45.0 mg/kg.
-
Efficacy Evaluation: Tumor progression was monitored by bioluminescence imaging, and overall survival was recorded.
Visualizing the Mechanism of Action and Experimental Design
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: JAK2V617F signaling pathway and points of inhibition.
Caption: this compound HEL xenograft experimental workflow.
Caption: Logical flow of this compound's anti-tumor effect.
References
Safety Operating Guide
Proper Disposal Procedures for ZT55
This document provides comprehensive guidance on the safe and effective disposal of ZT55, a substance utilized in advanced research and pharmaceutical development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is essential for minimizing risks associated with the handling and disposal of this potent compound.
Quantitative Data for Disposal
For safe and compliant disposal of this compound, specific quantitative parameters must be observed. The following table summarizes the key thresholds and concentration limits for various disposal pathways.
| Parameter | Value | Unit | Notes |
| Aqueous Waste | |||
| This compound Concentration Limit | < 10 | mg/L | Post-neutralization. Requires verification by analytical testing. |
| pH Range for Discharge | 6.5 - 8.5 | pH units | After neutralization and dilution. |
| Solid Waste | |||
| Contaminated Labware Limit | < 1% by weight | % w/w | Applies to non-reactive solid waste (e.g., gloves, wipes). |
| Chemical Treatment | |||
| Neutralizing Agent Ratio | 2:1 | (Neutralizer:this compound) | Molar ratio for 1M sodium bicarbonate solution. |
| Reaction Quenching Time | 60 | minutes | Minimum time required for complete neutralization before disposal. |
Experimental Protocol for this compound Disposal
The following protocol outlines the step-by-step methodology for the chemical neutralization and disposal of this compound waste. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound waste solution
-
1M Sodium Bicarbonate (NaHCO₃) solution
-
pH indicator strips or calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriately labeled hazardous waste container
-
Spill containment kit
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clear of incompatible materials.
-
Measure the volume of the this compound waste solution to be treated.
-
Calculate the required volume of 1M sodium bicarbonate solution based on the 2:1 molar ratio specified in the data table.
-
-
Neutralization:
-
Place the this compound waste solution in a suitable container (e.g., a borosilicate glass beaker) on a stir plate.
-
Add a magnetic stir bar and begin gentle agitation.
-
Slowly add the calculated volume of 1M sodium bicarbonate solution to the this compound waste. Caution: This reaction may be exothermic and produce gas. Add the neutralizer in small increments to control the reaction rate.
-
Continue stirring the solution for a minimum of 60 minutes to ensure the neutralization reaction is complete.
-
-
Verification:
-
After the quenching time, test the pH of the solution using a pH strip or a calibrated pH meter.
-
The pH should be within the acceptable discharge range of 6.5 to 8.5.
-
If the pH is outside this range, adjust as necessary by adding small amounts of 1M sodium bicarbonate (to raise pH) or a dilute acid (e.g., 0.1M HCl) with extreme caution (to lower pH).
-
-
Disposal:
-
Once the pH is confirmed to be within the acceptable range, the neutralized solution can be disposed of as aqueous chemical waste.
-
Transfer the treated solution to a properly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for final pickup and disposal procedures.
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment used in the neutralization process with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated disposables (e.g., gloves, wipes) as solid hazardous waste.
-
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial waste generation to final disposal.
Caption: Workflow for the safe neutralization and disposal of this compound waste.
Essential Safety and Logistical Information for Handling ZT55
Disclaimer: ZT55 is a fictional substance designation used here to exemplify the handling protocols for a potent, hazardous chemical. The following guidance is based on established safety procedures for highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic compounds.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for any chemical before handling.[4][5]
The safe handling of the potent compound this compound necessitates a comprehensive safety program that includes robust containment strategies, rigorous operational procedures, and clearly defined disposal protocols.[1] The primary goal is to minimize exposure to personnel and prevent contamination of the work environment.[1][6]
A thorough risk assessment is the foundational step before any handling of this compound.[4][5][7][8] This assessment should identify the hazards associated with this compound, evaluate the potential for exposure during planned procedures, and determine the necessary control measures.[4][7][9]
Occupational Exposure and Containment
The Occupational Exposure Limit (OEL) is a critical parameter that dictates the required level of containment.[10][11] For potent compounds like this compound, the OEL is typically very low. A performance-based categorization system is often used to link the compound's toxicity and potency to specific handling procedures.[12]
| Hazard Category | Occupational Exposure Limit (OEL) | Containment Strategy |
| 1 | >100 µg/m³ | General room ventilation with local exhaust ventilation (LEV).[1] |
| 2 | 10 - 100 µg/m³ | Semi-closed to closed material transfer; laminar flow hoods.[1] |
| 3 | 1 - 10 µg/m³ | Closed systems with direct coupling for transfers; barrier/isolation technology.[1][10] |
| 4 | <1 µg/m³ | Totally enclosed processes; remote operations; full isolation technology.[1][3][10] |
This table provides a generalized framework. The specific OEL for any new compound must be determined by a qualified environmental, health, and safety (EHS) expert.[6]
Operational Plan: Step-by-Step Guidance
A detailed operational plan is mandatory for all personnel involved in the handling of this compound. This plan should be part of a broader Chemical Hygiene Plan (CHP).[5]
Personnel Training and Medical Surveillance
-
All personnel must receive documented training on the hazards of this compound, safe handling procedures, proper use of personal protective equipment (PPE), and emergency protocols.[2][6][9][13]
-
A medical surveillance program should be established, including baseline health assessments and regular monitoring for any potential health effects from exposure.[12]
Engineering Controls
Engineering controls are the primary means of minimizing exposure.[1][12]
-
Primary Containment: For a potent compound like this compound, handling should occur within a dedicated containment device such as a negative pressure isolator or a Class II Biological Safety Cabinet (BSC).[1][10][14]
-
Secondary Containment: The laboratory itself should be designed with features to contain any accidental releases. This includes controlled access, dedicated air handling systems with HEPA filtration, and airlocks.[6][15]
Personal Protective Equipment (PPE)
PPE is the final line of defense and should be used in conjunction with engineering controls.[5][9][16]
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile or neoprene gloves.[16][17][18] | Protects against skin contact and absorption. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric.[16][18] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield.[16][17][18] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A powered air-purifying respirator (PAPR) may be required, especially outside of primary containment or during high-risk procedures.[3][11][19] | Prevents inhalation of airborne particles. |
Handling Procedures
-
Receiving and Storage: Upon receipt, visually inspect the container for any damage. This compound should be stored in a clearly labeled, dedicated, and ventilated area with restricted access.[15]
-
Weighing and Preparation: All manipulations of powdered this compound, such as weighing and preparing solutions, must be conducted within a primary containment device.[1]
-
Transport: When transporting this compound within the facility, use sealed, shatterproof secondary containers.
Disposal Plan
The disposal of this compound and all contaminated materials must comply with federal, state, and local regulations for hazardous waste.[15][20][21]
Waste Segregation
-
Trace Contaminated Waste: Items such as used gloves, gowns, and labware should be considered trace-contaminated waste.[15] These should be placed in clearly labeled, sealed plastic bags or containers.[14]
-
Grossly Contaminated Waste: This includes any unused this compound and materials from spill cleanups. This waste is considered hazardous and must be disposed of accordingly.[15][21]
-
Sharps: Needles and syringes must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous drug waste.[14]
Decontamination and Cleaning
-
All surfaces and equipment must be decontaminated after handling this compound.[14] A typical procedure involves a three-step process: deactivation (if an agent is known), decontamination with a cleaning agent like detergent and water, and disinfection.[22]
-
Cleaning materials must be disposed of as hazardous waste.[18]
Emergency Spill Procedures
-
A written spill procedure must be in place, and spill kits should be readily available.[14][17][18]
-
In the event of a spill, the area should be immediately secured.[18]
-
Only trained personnel with appropriate PPE should clean up the spill.[14] All materials used for cleanup must be disposed of as hazardous waste.[15][18]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a stock solution of this compound for use in in vitro assays.
-
Pre-Procedure Checklist:
-
Ensure the BSC or isolator has been certified and is functioning correctly.
-
Don all required PPE as specified in the table above.
-
Assemble all necessary materials (this compound vial, DMSO, sterile microcentrifuge tubes, pipettes, etc.) inside the BSC.
-
-
Procedure within the BSC:
-
Carefully uncap the vial of powdered this compound.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Using a calibrated pipette, add the calculated volume of DMSO to the this compound vial.
-
Securely cap the vial and vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the substance name (this compound), concentration, solvent, date, and user initials.
-
-
Post-Procedure:
-
Wipe down the exterior of all aliquot tubes and the primary vial with a suitable decontaminating agent before removing them from the BSC.[14]
-
Dispose of all contaminated materials (e.g., pipette tips, empty vials) in the designated hazardous waste container within the BSC.[14]
-
Perform the full decontamination procedure for the BSC work surface.[22]
-
Remove PPE in the designated area, ensuring no cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Visualizations
Caption: Workflow for conducting a risk assessment before handling this compound.
Caption: Hypothetical inhibition of a cell survival pathway by this compound.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 6. pharm-int.com [pharm-int.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 9. hse.gov.uk [hse.gov.uk]
- 10. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 11. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. skillmaker.education [skillmaker.education]
- 14. www1.udel.edu [www1.udel.edu]
- 15. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 16. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 18. ipservices.care [ipservices.care]
- 19. england.nhs.uk [england.nhs.uk]
- 20. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 21. easyrxcycle.com [easyrxcycle.com]
- 22. ph.health.mil [ph.health.mil]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
